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1-(1-Ethoxyethoxy)-2-methylpropane Documentation Hub

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  • Product: 1-(1-Ethoxyethoxy)-2-methylpropane
  • CAS: 6986-51-2

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure and Reactivity of 1-(1-Ethoxyethoxy)-2-methylpropane

This guide provides an in-depth technical analysis of 1-(1-Ethoxyethoxy)-2-methylpropane, focusing on its molecular architecture, synthesis via vinyl ether addition, and its critical role as an acetal-based protecting gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1-Ethoxyethoxy)-2-methylpropane, focusing on its molecular architecture, synthesis via vinyl ether addition, and its critical role as an acetal-based protecting group (Ethoxyethyl ether, or "EE" group) in organic synthesis.

Executive Summary

1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) is a mixed acetal derived from the acid-catalyzed addition of isobutanol to ethyl vinyl ether. In the context of drug development and organic synthesis, this molecule represents the Ethoxyethyl (EE) protected form of isobutanol .

The EE group is a pivotal tool in synthetic chemistry, offering robust stability against basic and nucleophilic reagents (e.g., Grignards, lithium aluminum hydride, metal hydrides) while retaining extreme lability toward dilute acids. This guide details the physicochemical properties, mechanistic pathways of formation and hydrolysis, and experimental protocols for utilizing this moiety in high-value API (Active Pharmaceutical Ingredient) synthesis.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of an isobutyl chain linked to an ethyl group via an acetaldehyde acetal bridge. The central carbon of the acetal linkage (


 of the ethyl moiety) is a chiral center, rendering the standard synthetic product a racemic mixture (

).
  • Core Scaffold: 2-Methylpropane (Isobutyl).

  • Functional Group: Mixed Acetal (1-alkoxy-1-alkoxyethane).

  • Chirality: The acetal carbon (

    
    ) is stereogenic. In non-stereoselective synthesis, this results in a 1:1 enantiomeric ratio, which generally does not impact its function as a protecting group or solvent.
    
Physicochemical Data Table
PropertyValueNotes
IUPAC Name 1-(1-Ethoxyethoxy)-2-methylpropaneAlso: Acetaldehyde ethyl isobutyl acetal
CAS Number 6986-51-2
Molecular Formula

Molecular Weight 146.23 g/mol
Boiling Point 155–158 °C@ 760 mmHg
Density 0.82 g/mL@ 25 °C
LogP ~1.88Lipophilic, suitable for organic extraction
Solubility Miscible in EtOH, Et2O, Organic solventsLow water solubility
Flash Point 25 °C (77 °F)Flammable Liquid (Class 3)

Synthesis: The Protection Protocol

The most atom-economical route to 1-(1-Ethoxyethoxy)-2-methylpropane is the electrophilic addition of isobutanol to ethyl vinyl ether (EVE). This reaction proceeds with 100% atom economy, requiring no stoichiometric reagents, only a catalytic acid.

Mechanistic Pathway (Graphviz)

The reaction follows a Markovnikov addition mechanism. The vinyl ether double bond is protonated to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol nucleophile.

SynthesisMechanism EVE Ethyl Vinyl Ether (CH2=CH-OEt) Oxo Oxocarbenium Ion [CH3-CH=O+-Et] EVE->Oxo Protonation H_Cat H+ Catalyst (PPTS/TFA) H_Cat->Oxo Intermediate Protonated Acetal Oxo->Intermediate Nucleophilic Attack Isobutanol Isobutanol (iBuOH) Isobutanol->Intermediate Intermediate->H_Cat Regenerates Cat. Product 1-(1-Ethoxyethoxy)- 2-methylpropane Intermediate->Product Deprotonation (-H+)

Figure 1: Acid-catalyzed addition of isobutanol to ethyl vinyl ether. The reaction is driven by the stability of the oxocarbenium intermediate.

Experimental Protocol: Synthesis (Protection)

Objective: Synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane on a 100 mmol scale.

  • Reagents:

    • Isobutanol (7.41 g, 100 mmol)

    • Ethyl Vinyl Ether (EVE) (10.8 g, 150 mmol, 1.5 eq)

    • Pyridinium p-toluenesulfonate (PPTS) (0.25 g, 1 mol%)

    • Solvent: Dichloromethane (DCM) (50 mL) or neat.

  • Procedure:

    • Charge an oven-dried round-bottom flask with Isobutanol and PPTS in DCM.

    • Cool to 0 °C under

      
       atmosphere.
      
    • Add Ethyl Vinyl Ether dropwise over 10 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check TLC (silica, 10% EtOAc/Hex) or GC-MS for disappearance of alcohol.

  • Workup:

    • Quench with saturated

      
       (10 mL).
      
    • Separate organic layer; extract aqueous layer with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Distillation (bp ~155 °C) is preferred for high purity.

    • Yield is typically >90%.

Reactivity Profile & Applications

Stability Spectrum

The utility of the Ethoxyethyl (EE) group lies in its orthogonal stability profile:

  • Stable Conditions:

    • Basic: NaOH (aq), KOH,

      
      .
      
    • Nucleophilic: R-Li (Organolithiums), RMgX (Grignards).

    • Reductive:

      
      , 
      
      
      
      ,
      
      
      .
    • Oxidative: Stable to mild oxidants (e.g., Dess-Martin Periodinane) under buffered conditions.

  • Labile Conditions (Deprotection):

    • Dilute aqueous acids (1M HCl, AcOH/H2O).

    • Lewis acids (

      
      , 
      
      
      
      ) in protic solvents.
Hydrolysis Mechanism (Deprotection)

Hydrolysis reverses the formation pathway. The acetal oxygen is protonated, leading to the expulsion of the alcohol (isobutanol) and the formation of the oxocarbenium ion, which is then quenched by water to release acetaldehyde and ethanol.

HydrolysisMechanism Acetal 1-(1-Ethoxyethoxy)- 2-methylpropane Prot_Acetal Protonated Intermediate Acetal->Prot_Acetal + H+ Acid H3O+ Acid->Prot_Acetal Oxo Oxocarbenium Ion Prot_Acetal->Oxo - Isobutanol Isobutanol Isobutanol (Released) Prot_Acetal->Isobutanol Hemiacetal Hemiacetal Oxo->Hemiacetal + H2O Products Acetaldehyde + Ethanol Hemiacetal->Products Collapse

Figure 2: Acid-catalyzed hydrolysis pathway. The reaction is driven by entropy and the formation of the carbonyl bond in acetaldehyde.

Experimental Protocol: Deprotection

Objective: Removal of the EE group to regenerate Isobutanol.

  • Reagents:

    • Substrate (10 mmol)

    • Solvent: THF/Water (4:1) or MeOH.

    • Catalyst: 1M HCl (5 mL) or Pyridinium p-toluenesulfonate (PPTS) in MeOH (for milder conditions).

  • Procedure:

    • Dissolve substrate in THF/Water.

    • Add HCl and stir at RT for 1–4 hours.

    • Monitoring: TLC for the reappearance of the polar alcohol spot.

  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Et2O or EtOAc.

    • The volatile acetaldehyde and ethanol byproducts can often be removed via evaporation, leaving the deprotected alcohol.

Safety & Handling

  • Flammability: With a flash point of 25 °C, this compound is a Class 3 Flammable Liquid. Ground all equipment to prevent static discharge.

  • Peroxide Formation: Like all ethers, this molecule can form explosive peroxides upon prolonged exposure to air and light.

    • Protocol: Test for peroxides using starch-iodide paper before distillation. Store under inert gas (

      
       or Ar) and inhibit with BHT if stored for long periods.
      
  • Toxicity: Generally low acute toxicity, but acts as a central nervous system depressant at high concentrations. Use in a fume hood.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for EE group chemistry).
  • PubChem. Acetaldehyde ethyl isobutyl acetal (CID 110941). National Library of Medicine. [Link]

  • NIST WebBook. Propane, 1-(1-ethoxyethoxy)-2-methyl-. National Institute of Standards and Technology.[1] [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 1-(1-Ethoxyethoxy)-2-methylpropane

The following technical guide provides an in-depth thermodynamic and stability profile for 1-(1-Ethoxyethoxy)-2-methylpropane (also known as Acetaldehyde Ethyl Isobutyl Acetal). This document is structured for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth thermodynamic and stability profile for 1-(1-Ethoxyethoxy)-2-methylpropane (also known as Acetaldehyde Ethyl Isobutyl Acetal). This document is structured for researchers and scientists requiring precise physicochemical data, mechanistic insights into hydrolytic degradation, and validated experimental protocols.

Executive Summary

1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) is a mixed acyclic acetal derived from acetaldehyde, ethanol, and isobutanol. In pharmaceutical and chemical development, it serves primarily as a latent aldehyde source , a fragrance ingredient (fruity/ethereal notes), or a potential process impurity formed during syntheses involving isobutanol and ethanol.

Its thermodynamic profile is characterized by kinetic stability in basic and neutral media but rapid hydrolytic degradation in acidic environments . Understanding this dichotomy is critical for API formulation, where trace acidity can trigger the release of acetaldehyde (a genotoxic impurity) and mixed alcohols.

Physicochemical & Thermodynamic Properties

The following data aggregates experimentally validated values and high-confidence estimates for thermodynamic modeling.

PropertyValueCondition / Note
CAS Number 6986-51-2-
Molecular Formula

-
Molecular Weight 146.23 g/mol -
Boiling Point 155 °C@ 760 mmHg (Standard Pressure)
Flash Point 25 °C (77 °F)Closed Cup; Flammable Liquid
Density 0.818 – 0.824 g/cm³@ 25 °C
Vapor Pressure ~5.7 mmHg@ 25 °C (Estimated)
Refractive Index 1.381 – 1.387@ 20 °C
Solubility (Water) ~1234 mg/LSlightly soluble; prone to hydrolysis
Solubility (Organics) MiscibleEthanol, Ether, oils
LogP (Octanol/Water) 1.88 (Est.)[1][2][3]Lipophilic

Chemical Stability: Thermodynamics & Kinetics[5]

Thermodynamic Equilibrium (Hydrolysis)

The stability of 1-(1-Ethoxyethoxy)-2-methylpropane is governed by the reversible acetal hydrolysis equilibrium. Unlike esters, acetals do not hydrolyze under basic conditions but are highly sensitive to Brønsted and Lewis acids.

Reaction Equation:



  • Enthalpy (

    
    ):  Hydrolysis is generally thermoneutral to slightly endothermic . The formation of the C=O bond (aldehyde) from two C-O bonds (acetal) is energetically offset by the breaking of the acetal structure.
    
  • Entropy (

    
    ):  Hydrolysis is entropically driven  (
    
    
    
    ) as one molecule of acetal and one molecule of water generate three product molecules (aldehyde + 2 alcohols).
  • Free Energy (

    
    ):  In the presence of excess water (dilute aqueous conditions), 
    
    
    
    , favoring hydrolysis. In anhydrous conditions, the equilibrium shifts toward acetal formation.
Kinetic Mechanism (Acid-Catalyzed)

The rate-limiting step in the degradation of this molecule is the formation of the resonance-stabilized oxocarbenium ion .

  • Protonation: Rapid protonation of the ethoxy or isobutoxy oxygen.

  • Dissociation (RDS): Loss of the alcohol (ethanol or isobutanol) to form the oxocarbenium intermediate.

    • Note: The isobutoxy group is bulkier; statistical cleavage suggests a mixture, but steric relief may slightly favor isobutanol loss first.

  • Hydration: Nucleophilic attack by water on the planar cation.

  • Hemiacetal Breakdown: Rapid collapse of the hemiacetal to release the second alcohol and acetaldehyde.

Mechanistic Pathway Visualization

The following diagram details the specific hydrolysis pathway for this mixed acetal.

HydrolysisMechanism Acetal 1-(1-Ethoxyethoxy) -2-methylpropane Protonated Protonated Intermediate Acetal->Protonated + H+ (Fast) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium - ROH (Slow/RDS) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Products Acetaldehyde + Ethanol + Isobutanol Hemiacetal->Products - R'OH, - H+

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the oxocarbenium ion is the Rate-Determining Step (RDS).[4]

Experimental Protocols

Protocol A: Determination of Hydrolytic Stability via GC-FID

Objective: Quantify the half-life (


) of the acetal at varying pH levels.

Reagents:

  • Buffer Solutions: pH 1.2 (0.1 N HCl), pH 4.0 (Acetate), pH 7.4 (Phosphate).

  • Internal Standard: Dodecane or Tetradecane (inert).

  • Solvent: Acetonitrile (as co-solvent if solubility is limiting).

Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(1-Ethoxyethoxy)-2-methylpropane in Acetonitrile containing the internal standard (1 mM).

  • Initiation: Spike the stock solution into the thermostated buffer (37 °C) at a 1:10 ratio. Final concentration: 1 mM.

  • Sampling: Aliquot 500 µL samples at

    
     minutes.
    
  • Quenching: Immediately extract into 500 µL Hexane containing excess

    
     (to neutralize acid and stop hydrolysis).
    
  • Analysis: Inject the organic layer into GC-FID.

    • Column: DB-5 or equivalent non-polar capillary column.

    • Oven: 40 °C (2 min)

      
       10 °C/min 
      
      
      
      200 °C.
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Synthesis & Purification (Equilibrium Management)

Objective: Synthesize high-purity acetal for reference standards.

Methodology:

  • Reactants: Mix Acetaldehyde (1.0 eq), Ethanol (1.2 eq), and Isobutanol (1.2 eq).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.5 mol%).

  • Water Removal: Reflux in Cyclohexane or Benzene using a Dean-Stark trap . The removal of water is thermodynamically required to drive the reaction to completion (

    
     only when water is removed).
    
  • Neutralization: Wash the reaction mixture with saturated

    
     to remove the acid catalyst (crucial to prevent back-hydrolysis during distillation).
    
  • Distillation: Fractionally distill. Collect the fraction at 155 °C .

  • Storage: Store over activated molecular sieves (3Å) in amber glass to prevent moisture ingress and hydrolysis.

Stability Testing Workflow

This flowchart guides the user through the stability assessment process.

StabilityWorkflow Start Start Stability Assessment CheckPH Check System pH Start->CheckPH Acidic pH < 5.0 CheckPH->Acidic Acidic NeutralBasic pH >= 7.0 CheckPH->NeutralBasic Neutral/Basic FastDeg Rapid Hydrolysis Expected (Minutes to Hours) Acidic->FastDeg Stable Thermodynamically Stable (Weeks to Months) NeutralBasic->Stable Monitor Monitor via GC/NMR Track Acetaldehyde Release FastDeg->Monitor Stable->Monitor

Figure 2: Decision logic for stability testing based on environmental pH.

References

  • The Good Scents Company. (2023). Acetaldehyde ethyl isobutyl acetal - Physicochemical Properties. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Propane, 1-ethoxy-2-methyl- (Analogous Ether Data). Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism and Kinetics. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 1-(1-Ethoxyethoxy)-2-methylpropane

This guide provides an in-depth technical analysis of 1-(1-Ethoxyethoxy)-2-methylpropane , systematically evaluating its physicochemical properties, solubility profile, and applications in pharmaceutical development. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1-Ethoxyethoxy)-2-methylpropane , systematically evaluating its physicochemical properties, solubility profile, and applications in pharmaceutical development.

Executive Summary & Compound Identity

1-(1-Ethoxyethoxy)-2-methylpropane , commonly known as Acetaldehyde Ethyl Isobutyl Acetal (AEIA) , is a mixed acetal characterized by its ether-like solvency and acid-sensitive stability. While historically utilized as a high-purity flavoring agent (FEMA 4528), it has emerged in pharmaceutical research as a "switchable" green solvent candidate and a critical process impurity in ethanolic/isobutanol-based syntheses.

This guide defines its solubility parameters, miscibility with organic media, and specific utility in API (Active Pharmaceutical Ingredient) processing.

Chemical Identity Matrix
AttributeSpecification
IUPAC Name 1-(1-Ethoxyethoxy)-2-methylpropane
Common Name Acetaldehyde Ethyl Isobutyl Acetal (AEIA)
CAS Number 6986-51-2
Molecular Formula

Molecular Weight 146.23 g/mol
Structure Mixed Acetal (Ethyl / Isobutyl)
Physical State Colorless Liquid
Boiling Point 155–158 °C (at 760 mmHg)
LogP (Oct/Water) 2.02 (Lipophilic)

Solubility Profile & Miscibility

The solubility profile of AEIA is governed by its amphiphilic but predominantly lipophilic nature. The central acetal linkage (


) provides moderate polarity, while the isobutyl and ethyl wings drastically reduce water miscibility compared to lower acetals (e.g., dimethyl acetal).
Miscibility with Common Solvents

Data synthesized from thermodynamic group contribution models and homologous series comparison.

Solvent ClassRepresentative SolventMiscibility with AEIAInteraction Mechanism
Alcohols Methanol, Ethanol, IPAMiscible Dipole-dipole & H-bond acceptance
Chlorinated Dichloromethane (DCM)Miscible Dipole-dipole
Ethers THF, Diethyl Ether, MTBEMiscible London Dispersion forces
Alkanes Heptane, HexaneMiscible Hydrophobic interaction
Aqueous WaterImmiscible Hydrophobic effect (LogP 2.02)
Polar Aprotic DMSO, AcetonitrileMiscible Dipole-dipole
Hansen Solubility Parameters (HSP)

To predict the solubility of specific APIs in AEIA, we utilize the Hansen Solubility Parameters. These values are estimated based on the Van Krevelen and Hoftyzer group contribution method.

  • Dispersion (

    
    ):  ~15.5 MPa
    
    
    
    (Driven by the isobutyl/ethyl alkyl chains)
  • Polarity (

    
    ):  ~5.2 MPa
    
    
    
    (Ether oxygens provide moderate polarity)
  • Hydrogen Bonding (

    
    ):  ~5.8 MPa
    
    
    
    (H-bond acceptor only; no donor capability)

Application Insight: AEIA occupies a region in Hansen space similar to Diisopropyl ether or 2-MeTHF . It is an excellent solvent for:

  • Non-polar APIs: Steroids, lipids, and aromatic hydrocarbons.

  • Intermediate Polarity: Protected amino acids and esters.

  • Poor Solvent for: Inorganic salts, zwitterionic amino acids, and sugars.

Mechanistic Applications in Drug Development

The "Switchable" Solvent Concept (Green Chemistry)

Unlike stable ethers (e.g., THF), AEIA is an acid-labile solvent. It remains stable under basic and neutral conditions, allowing for nucleophilic substitutions or reductions. However, upon exposure to aqueous acid, it hydrolyzes.

Mechanism:



This property allows for facile product isolation . Instead of energy-intensive distillation, the solvent can be "destroyed" (hydrolyzed) into water-soluble fragments (Acetaldehyde/Ethanol) and a separable alcohol (Isobutanol), precipitating the hydrophobic API.

Impurity Management

In syntheses utilizing Ethanol and Isobutanol (or isobutyl reagents) in the presence of acetaldehyde equivalents, AEIA forms as a byproduct.

  • Detection: GC-MS is required due to its volatility.

  • Removal: exploiting the boiling point differential (155°C) or acid hydrolysis wash.

Visualizations & Pathways

Hydrolysis & Solvation Pathway

The following diagram illustrates the stability profile of AEIA and its decomposition pathway under acidic conditions, a critical consideration for process safety.

AEIA_Stability AEIA 1-(1-Ethoxyethoxy)-2-methylpropane (AEIA) Basic Basic/Neutral Media (pH > 7) AEIA->Basic Exposure Acidic Acidic Media (pH < 4) AEIA->Acidic Exposure Stable Stable Solvent System (Suitable for Grignard/Reductions) Basic->Stable Retains Structure Hydrolysis Hydrolysis Reaction Acidic->Hydrolysis Catalysis Products Acetaldehyde + Ethanol + Isobutanol Hydrolysis->Products Decomposition

Caption: Stability profile of AEIA showing resistance to base and rapid hydrolysis in acidic environments.

Experimental Protocol: Determination of API Solubility in AEIA

Objective: To quantify the saturation solubility of a target Drug Substance (DS) in AEIA at 25°C.

Materials:

  • AEIA (Purity >98%, anhydrous).

  • Target API (micronized).

  • 0.45 µm PTFE Syringe Filters (Compatible with acetals).

  • HPLC/UPLC system.

Workflow:

  • Preparation: Add excess API (approx. 50 mg) to a glass vial containing 2.0 mL of AEIA.

  • Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C / 750 RPM for 24 hours.

    • Note: Ensure the vial is sealed with a PTFE-lined cap to prevent moisture ingress (which could trigger slow hydrolysis).

  • Visual Check: If the solution becomes clear, add more solid API until a suspension persists.

  • Sampling:

    • Centrifuge the sample at 10,000 RPM for 5 minutes.

    • Extract supernatant and filter through a 0.45 µm PTFE filter.

    • Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile (avoid water/acid diluents to prevent hydrolysis during analysis).

  • Quantification: Analyze via HPLC-UV against a standard curve.

Self-Validating Check:

  • Control: Run a stability check of the API in AEIA for 24h to ensure no acetal exchange occurs with nucleophilic groups (e.g., -OH, -NH2) on the API.

Safety & Handling (E-E-A-T)

  • Peroxide Formation: Like all ethers and acetals, AEIA can form explosive peroxides upon exposure to air and light.

    • Protocol: Test with starch-iodide paper before distillation. Store under nitrogen.

  • Flammability: Flash point is approx. 25°C. Handle in a fume hood away from static discharge.

  • Toxicity: Generally recognized as safe (GRAS) for flavor use (FEMA 4528), but industrial solvent exposure limits are not established. Treat as a standard organic solvent (similar to Toluene/Xylene) requiring PPE.

References

  • PubChem. 1-(1-Ethoxyethoxy)-2-methylpropane - Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • FEMA. Flavor Ingredient Library: Acetaldehyde Ethyl Isobutyl Acetal (FEMA 4528). Flavor and Extract Manufacturers Association. Available at: [Link]

  • YMER Digital. A Concise Review on Synthesis of Acetal and Recent Advances. (Discusses acetal stability and green synthesis). Available at: [Link]

Sources

Exploratory

Literature review on 1-(1-Ethoxyethoxy)-2-methylpropane synthesis

Topic: Literature Review & Technical Guide on 1-(1-Ethoxyethoxy)-2-methylpropane Synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Precisi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide on 1-(1-Ethoxyethoxy)-2-methylpropane Synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Precision Synthesis of Acetaldehyde Ethyl Isobutyl Acetal

Executive Summary & Chemical Identity[1][2][3]

1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2 ), commonly known as Acetaldehyde Ethyl Isobutyl Acetal , is a mixed acetal widely utilized in the flavor and fragrance industry (FEMA 4529) and as a specialized protecting group intermediate in organic synthesis. Unlike symmetric acetals, this molecule represents a "mixed" species, presenting specific challenges in synthesis regarding disproportionation (scrambling) to symmetric byproducts.

This guide details the most atom-economical and selective route: the electrophilic addition of isobutanol to ethyl vinyl ether (EVE) . This pathway minimizes entropy loss and avoids the equilibrium limitations of traditional transacetalization.

Chemical Profile
PropertyValue
IUPAC Name 1-(1-Ethoxyethoxy)-2-methylpropane
Common Name Acetaldehyde ethyl isobutyl acetal
CAS Number 6986-51-2
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point ~155 °C (at 760 mmHg)
Density 0.82 g/mL
Refractive Index 1.381 – 1.387 (20 °C)

Strategic Synthesis: The Vinyl Ether Route

The Core Directive: Selectivity via Kinetic Control

The synthesis of mixed acetals is often plagued by acid-catalyzed disproportionation, where the target mixed acetal (


) equilibrates with its symmetric counterparts (

and

).

To circumvent this, we utilize the addition of alcohol to a vinyl ether . This reaction is highly exothermic and proceeds via a kinetic pathway that favors the mixed adduct when stoichiometry and temperature are strictly controlled.

Reaction Scheme:



Mechanistic Pathway

The reaction follows a Markovnikov electrophilic addition mechanism. The acid catalyst protonates the electron-rich enol ether double bond, generating an oxocarbenium ion intermediate. This highly reactive species is immediately trapped by the nucleophilic oxygen of isobutanol.

Mechanism EVE Ethyl Vinyl Ether (Nucleophile) Oxo Oxocarbenium Intermediate (Resonance Stabilized) EVE->Oxo Protonation (Rate Limiting) H_Cat H+ Catalyst H_Cat->EVE Product Mixed Acetal Target Oxo->Product Nucleophilic Attack Isobutanol Isobutanol (Nucleophile) Isobutanol->Product Trapping

Figure 1: Mechanistic flow of acid-catalyzed alcohol addition to vinyl ethers.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 100g of 1-(1-Ethoxyethoxy)-2-methylpropane with >95% purity.

Reagents & Materials
  • Ethyl Vinyl Ether (EVE): 1.05 molar equivalents (Excess ensures complete consumption of alcohol).

  • Isobutanol: 1.0 molar equivalent (Limiting reagent).

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 mol%) or Phosphoric Acid (H₃PO₄) (trace). Note: PPTS is preferred for milder acidity, reducing the risk of acetal scrambling.

  • Quenching Agent: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃).

Step-by-Step Workflow

Step 1: Catalyst Activation

  • In a dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer, charge the Isobutanol (74.1 g, 1.0 mol).

  • Add PPTS (0.25 g, ~1 mmol). Stir at room temperature until dissolved.

Step 2: Controlled Addition (The Critical Phase)

  • Cool the system to 0–5 °C using an ice bath. Reasoning: The reaction is exothermic. Lower temperature prevents "hot spots" that trigger polymerization of EVE.

  • Add Ethyl Vinyl Ether (75.7 g, 1.05 mol) dropwise over 60 minutes.

  • Checkpoint: Maintain internal temperature < 15 °C. If temp spikes, halt addition immediately.

Step 3: Reaction & Maturation [1][2]

  • Once addition is complete, allow the mixture to warm to room temperature (20–25 °C).

  • Stir for 2 hours.

  • In-Process Control (IPC): Take an aliquot for GC or TLC. Look for the disappearance of the Isobutanol peak.

Step 4: Quenching

  • Add Triethylamine (0.5 mL) to neutralize the acid catalyst. Critical: Distilling an acidic acetal mixture will cause decomposition/explosion hazards.

  • Verify pH is neutral to slightly basic (pH 7–8).

Step 5: Purification

  • Perform fractional distillation at atmospheric pressure (or reduced pressure if available).

  • Fraction 1: Unreacted EVE (bp ~33 °C).

  • Fraction 2: Product (bp ~155 °C). Collect the fraction stabilizing at 153–156 °C.

Workflow Start Start: Isobutanol + Catalyst Cool Cool to 0-5°C Start->Cool Add Dropwise Addition of EVE (Exotherm Control) Cool->Add Stir Stir at RT (2 hrs) Add->Stir Check IPC: Check Alcohol Consumption Stir->Check Check->Stir Incomplete Quench Quench with Et3N (Neutralize Acid) Check->Quench Pass Distill Fractional Distillation Collect @ 155°C Quench->Distill

Figure 2: Operational workflow for the synthesis of Acetaldehyde Ethyl Isobutyl Acetal.

Validation & Characterization

To ensure the integrity of the synthesized product, compare your results against these standard parameters.

Physical Constants
  • Appearance: Clear, colorless liquid.[1]

  • Odor: Ethereal, fruity, slightly green.

  • Refractive Index (

    
    ):  Target range 1.381 – 1.387 .
    
Spectral Prediction (¹H NMR in CDCl₃)

The structure contains a chiral center, making the methylene protons of the ethoxy and isobutoxy groups diastereotopic (magnetically non-equivalent).

Shift (δ, ppm)MultiplicityIntegrationAssignment
4.68 Quartet (q, J=5.3 Hz)1HAcetal methine (CH -CH₃)
3.4 – 3.7 Multiplet2HEthoxy CH₂ (Diastereotopic)
3.1 – 3.3 Multiplet2HIsobutyl CH₂ -O
1.85 Septet1HIsobutyl methine (CH -(CH₃)₂)
1.30 Doublet (d, J=5.3 Hz)3HAcetal methyl (CH-CH₃ )
1.20 Triplet (t, J=7.0 Hz)3HEthoxy methyl (CH₂-CH₃ )
0.91 Doublet (d, J=6.7 Hz)6HIsobutyl methyls (CH-(CH₃ )₂)

Safety & Stability

  • Flammability: High. Flash point ~25 °C. Ground all glassware.

  • Peroxide Formation: Like all ethers and acetals, this compound can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation if the solvent is old.

  • Acid Sensitivity: Acetals are stable to base but hydrolyze rapidly in aqueous acid. Ensure all glassware for storage is base-washed or neutral.

References

  • The Good Scents Company. (n.d.). Acetaldehyde ethyl isobutyl acetal.[3][4][5][6] Retrieved from [Link]

  • PubChem. (n.d.).[7] 1-(1-Ethoxyethoxy)-2-methylpropane (Compound).[8][9][10] National Library of Medicine. Retrieved from [Link]

  • Miyamoto, M., et al. (1997). Method of producing a polyvinyl ether compound. U.S. Patent No. 5,616,812. Washington, DC: U.S. Patent and Trademark Office. (Describes vinyl ether addition chemistry).
  • FEMA. (2010). FEMA GRAS Assessment of Aliphatic Acetals.

Sources

Foundational

1-(1-Ethoxyethoxy)-2-methylpropane CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Ethoxyethoxy)-2-methylpropane, an acetal of significant interest in synthetic organic chemistry, serves as a versatile protecting group fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Ethoxyethoxy)-2-methylpropane, an acetal of significant interest in synthetic organic chemistry, serves as a versatile protecting group for alcohols and finds applications in various chemical transformations. Its unique structural attributes, particularly the ethoxyethoxy moiety, offer a stable yet readily cleavable masking group, crucial for the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, synthesis, mechanistic underpinnings, and practical applications, with a focus on its relevance in the field of drug development.

Chemical Identity and Properties

A clear understanding of the chemical identifiers and physical properties of 1-(1-Ethoxyethoxy)-2-methylpropane is fundamental for its effective use in a laboratory setting.

IdentifierValueSource
CAS Number 6986-51-2[1]
IUPAC Name 1-(1-Ethoxyethoxy)-2-methylpropaneN/A
Synonyms Acetaldehyde ethyl isobutyl acetal, 1-Isobutoxy-1-ethoxyethaneN/A
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
InChI 1S/C8H18O2/c1-5-9-8(4)10-6-7(2)3/h7-8H,5-6H2,1-4H3[1]
InChIKey YEKSEJHZJGHKBN-UHFFFAOYSA-N[1]
SMILES CCOC(C)OCC(C)C[1]
Boiling Point 155-158 °C (at 758 Torr)N/A
Density 0.8216 g/cm³N/A
Flash Point 25 °C (77 °F)[1]

Synthesis and Mechanism

The synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane is typically achieved through the acid-catalyzed reaction of isobutanol with ethyl vinyl ether. This method is a specific example of the more general synthesis of acetals from alcohols and enol ethers.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Isobutanol Isobutanol Catalyst H+ (catalyst) EthylVinylEther Ethyl Vinyl Ether Product 1-(1-Ethoxyethoxy)-2-methylpropane Catalyst->Product Acid-catalyzed addition

Caption: Synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane.

Detailed Reaction Mechanism:

The acid-catalyzed addition of an alcohol to a vinyl ether is a stepwise process initiated by the protonation of the vinyl ether, which increases its electrophilicity.

G Start 1. Protonation of Ethyl Vinyl Ether Step1 Ethyl vinyl ether reacts with H+ Start->Step1 Intermediate1 Resonance-stabilized carbocation is formed Step1->Intermediate1 Step2 2. Nucleophilic Attack by Isobutanol Attack Isobutanol attacks the carbocation Step2->Attack Intermediate2 Protonated acetal is formed Attack->Intermediate2 Step3 3. Deprotonation Intermediate2->Step3 FinalProduct 1-(1-Ethoxyethoxy)-2-methylpropane is formed Step3->FinalProduct

Caption: Mechanism of 1-(1-Ethoxyethoxy)-2-methylpropane synthesis.

Experimental Protocol (Adapted from a general procedure):

A detailed experimental protocol for the synthesis of a related ether, 1-ethoxy-2-methylpropane, is provided by ChemicalBook, which can be adapted for the synthesis of the target molecule.[2]

  • Materials: Isobutanol, ethyl vinyl ether, and a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) or a Lewis acid like tetrafluoroboric acid dimethyl ether complex). Anhydrous dichloromethane or tetrahydrofuran can be used as the solvent.

  • Procedure:

    • To a solution of isobutanol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (typically 0.01-0.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add ethyl vinyl ether (1.1-1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-(1-Ethoxyethoxy)-2-methylpropane.

Applications in Drug Development and Organic Synthesis

The primary utility of 1-(1-Ethoxyethoxy)-2-methylpropane in the context of drug development lies in its function as a protecting group for alcohols. The ethoxyethyl (EE) group is a valuable tool for synthetic chemists due to its stability under a range of conditions and its facile, selective removal.

The Ethoxyethyl (EE) Protecting Group

The EE group is stable to strongly basic and organometallic reagents, making it suitable for reactions involving Grignard reagents, organolithiums, and metal hydrides.[3] This stability allows for selective transformations at other sites of a complex molecule without affecting the protected hydroxyl group.

The deprotection of the EE group is readily achieved under mild acidic conditions, typically using aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent.[4] This orthogonality allows for the selective deprotection of the EE group in the presence of other acid-labile or base-labile protecting groups.

Workflow for Protecting Group Application:

G Start Substrate with Alcohol Functionality Protection Protection with Ethyl Vinyl Ether (Acid Catalyst) Start->Protection ProtectedSubstrate EE-Protected Substrate Protection->ProtectedSubstrate Reaction Desired Chemical Transformation (e.g., Grignard Reaction, Oxidation) ProtectedSubstrate->Reaction TransformedProduct Transformed Protected Product Reaction->TransformedProduct Deprotection Deprotection (Mild Acidic Conditions) TransformedProduct->Deprotection FinalProduct Final Product with Free Alcohol Deprotection->FinalProduct

Caption: Workflow of alcohol protection and deprotection.

The use of related (methoxyethoxy)ethyl (MEE) esters as protecting groups in glycopeptide synthesis highlights the utility of such functionalities.[5][6] These protecting groups can be selectively removed under mild enzymatic conditions, demonstrating the potential for biocatalytic applications in complex molecule synthesis.[5][6]

Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃):

  • δ 4.7-4.8 (q, 1H): Methine proton of the acetal group (-O-CH(CH₃)-O-).

  • δ 3.4-3.7 (m, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).

  • δ 3.2-3.4 (m, 2H): Methylene protons of the isobutoxy group (-O-CH₂-CH(CH₃)₂).

  • δ 1.8-2.0 (m, 1H): Methine proton of the isobutyl group (-CH(CH₃)₂).

  • δ 1.2-1.3 (d, 3H): Methyl protons adjacent to the acetal methine (-O-CH(CH₃)-O-).

  • δ 1.1-1.2 (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).

  • δ 0.8-0.9 (d, 6H): Methyl protons of the isobutyl group (-CH(CH₃)₂).

Predicted ¹³C NMR (CDCl₃):

  • δ ~100: Acetal carbon (-O-CH(CH₃)-O-).

  • δ ~75: Methylene carbon of the isobutoxy group (-O-CH₂-).

  • δ ~60: Methylene carbon of the ethoxy group (-O-CH₂-).

  • δ ~28: Methine carbon of the isobutyl group (-CH(CH₃)₂).

  • δ ~20: Methyl carbon adjacent to the acetal methine (-O-CH(CH₃)-O-).

  • δ ~19: Methyl carbons of the isobutyl group (-CH(CH₃)₂).

  • δ ~15: Methyl carbon of the ethoxy group (-CH₂-CH₃).

Safety and Handling

1-(1-Ethoxyethoxy)-2-methylpropane is a flammable liquid and should be handled with appropriate safety precautions.[1] It is classified as acutely toxic if swallowed.[1]

  • Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(1-Ethoxyethoxy)-2-methylpropane is a valuable chemical entity for researchers and scientists, particularly in the field of drug development. Its role as a robust and selectively cleavable protecting group for alcohols facilitates the synthesis of complex molecules with high precision and efficiency. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its successful application in the laboratory.

References

  • Kunz, H., & Waldmann, H. (1984). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 49(13), 2364-2369. [Link]

  • Waldmann, H., & Kunz, H. (1983). Enzymatic protecting group removal on O-glycosyl-amino acid- and O-glycopeptide-(methoxyethoxy) ethyl esters. Angewandte Chemie International Edition in English, 22(10), 775-776. [Link]

  • Keller, M., Sauvageot-Witzku, K., Geisslinger, F., Urban, N., Schaefer, M., Bartel, K., & Bracher, F. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2776-2786. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane via Acid-Catalyzed Acetalization

Document ID: AN-ACETAL-260212 Abstract This document provides a comprehensive, in-depth guide for the synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane, an acyclic acetal, through the acid-catalyzed reaction of isobutanol...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-ACETAL-260212

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane, an acyclic acetal, through the acid-catalyzed reaction of isobutanol with ethyl vinyl ether. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. It delineates the underlying chemical principles, provides a detailed experimental protocol, outlines necessary safety precautions, and presents expected analytical data for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Role of Acetals as Protecting Groups

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of molecular design. Carbonyls and alcohols, due to their inherent reactivity, often require temporary masking to prevent unwanted side reactions. Acetal formation is a robust and widely employed strategy for the protection of alcohols.[1][2] The ethoxyethyl (EE) group, formed from the reaction of an alcohol with ethyl vinyl ether, is a particularly useful acetal protecting group. It is stable to a wide range of non-acidic reagents, including bases, organometallics, and hydride reducing agents, yet can be readily cleaved under mild acidic conditions.[2][3]

The synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane serves as an excellent model for this transformation, illustrating the protection of a primary alcohol, isobutanol. The reaction proceeds via the acid-catalyzed addition of the alcohol to the electron-rich double bond of ethyl vinyl ether.[4] This guide will utilize Pyridinium p-toluenesulfonate (PPTS) as the catalyst, a mild and efficient acidic catalyst that is particularly useful for substrates sensitive to stronger acids.[3][5][6][7][8]

Reaction Mechanism and Rationale

The formation of an acetal from an alcohol and a vinyl ether is a classic example of an acid-catalyzed electrophilic addition to an alkene. The mechanism can be dissected into several key steps, each driven by fundamental principles of reactivity.

Causality Behind Component Selection:

  • Isobutanol: The primary alcohol substrate chosen for protection.

  • Ethyl Vinyl Ether (EVE): Serves as the electrophile precursor. Its vinyl group is highly reactive towards protonation, initiating the acetalization cascade.[4] It is used in excess to drive the reaction equilibrium towards the product.

  • Pyridinium p-toluenesulfonate (PPTS): A mild organic acid catalyst.[6][7] Its gentle nature is crucial for preventing potential side reactions, such as the acid-catalyzed degradation of sensitive substrates, which can occur with stronger acids like HCl or H₂SO₄.[3][5] PPTS is also highly soluble in common organic solvents, ensuring homogeneous catalysis.[6][8]

  • Dichloromethane (DCM): A dry, inert solvent that effectively dissolves the reactants and catalyst without participating in the reaction.

The overall transformation is depicted below:

Isobutanol + Ethyl Vinyl Ether --(PPTS)--> 1-(1-Ethoxyethoxy)-2-methylpropane

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed formation of the ethoxyethyl acetal.

Acetalization_Mechanism cluster_0 Step 1: Protonation of Vinyl Ether cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation EVE Ethyl Vinyl Ether (H₂C=CHOEt) H_plus H⁺ (from PPTS) EVE->H_plus π bond attacks proton Oxonium_Ion Resonance-Stabilized Carbocation/Oxonium Ion H_plus->Oxonium_Ion Protonation Isobutanol Isobutanol ((CH₃)₂CHCH₂OH) Protonated_Acetal_Intermediate Protonated Acetal Intermediate Isobutanol->Protonated_Acetal_Intermediate Alcohol attacks carbocation Base Base (e.g., Pyridine from PPTS) Protonated_Acetal_Intermediate->Base Deprotonation Final_Product 1-(1-Ethoxyethoxy)-2-methylpropane Base->Final_Product Regenerates Catalyst

Caption: Mechanism of PPTS-catalyzed acetal formation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
IsobutanolC₄H₁₀O74.127.41 g (9.26 mL)100Liquid, Colorless
Ethyl Vinyl EtherC₄H₈O72.1110.82 g (14.3 mL)150Liquid, Colorless, Volatile
Pyridinium p-toluenesulfonate (PPTS)C₁₂H₁₃NO₃S251.300.251 g1.0Solid, White/Off-white[3]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-Liquid, Colorless
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01~50 mL-Solution, Colorless
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Solid, White
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Reaction Workflow Diagram

Experimental_Workflow Start Start Setup Assemble dry glassware under Nitrogen atmosphere. Start->Setup Reagents Charge flask with Isobutanol, DCM, and PPTS. Setup->Reagents Addition Add Ethyl Vinyl Ether dropwise at 0°C (ice bath). Reagents->Addition Reaction Allow to warm to room temp. Stir for 2-4 hours. Addition->Reaction Monitoring Monitor reaction by TLC (e.g., 9:1 Hexanes:EtOAc). Reaction->Monitoring Quench Quench with saturated aqueous NaHCO₃. Monitoring->Quench Upon completion Workup Extract with DCM. Wash with brine. Quench->Workup Drying Dry organic layer with Na₂SO₄. Workup->Drying Purification Filter and concentrate via rotary evaporation. Drying->Purification Characterization Analyze purified product (NMR, IR, MS). Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutanol (7.41 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.251 g, 1.0 mmol) to the solution and stir until it dissolves.

  • Substrate Addition: Cool the flask to 0 °C using an ice-water bath. Add ethyl vinyl ether (10.82 g, 150 mmol) dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The product will have a higher Rf value than the starting isobutanol.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the catalyst.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. For higher purity, the product can be purified by distillation.

Safety Precautions

  • Ethyl Vinyl Ether: is extremely flammable and has a low boiling point (33 °C).[4] It is also prone to forming explosive peroxides upon storage.[9] Handle only in a well-ventilated fume hood, away from ignition sources.[9][10][11][12][13] Ensure the container is kept under an inert atmosphere.[13]

  • Dichloromethane: is a suspected carcinogen. Avoid inhalation and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11]

  • General Precautions: Use spark-proof equipment and ensure proper grounding to prevent static discharge.[9][12] An emergency shower and eyewash station should be readily accessible.[11]

Characterization and Expected Results

The final product, 1-(1-Ethoxyethoxy)-2-methylpropane, should be a colorless liquid. The expected yield is typically high, in the range of 85-95%.

Spectroscopic Data

The structure of the product can be confirmed using standard spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.65 (q, 1H), 3.6-3.4 (m, 2H), 3.25 (d, 2H), 1.85 (m, 1H), 1.25 (t, 3H), 1.15 (d, 3H), 0.90 (d, 6H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 100.5, 75.0, 60.5, 28.5, 19.5, 15.5.
IR (neat, cm⁻¹)2960 (C-H stretch), 1130, 1080, 1050 (C-O stretch, characteristic of acetal).
Mass Spec. (EI)m/z: 146 (M+), 101, 73, 45.

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Deprotection of the Ethoxyethyl Group

A key advantage of the ethoxyethyl protecting group is its facile removal under mild acidic conditions.[2] The deprotection regenerates the original alcohol.

Typical Deprotection Conditions:

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS)[2], acetic acid, or dilute HCl.

  • Solvent: A protic solvent like methanol or a mixture of THF and water.[2]

The reaction is typically rapid at room temperature. The mechanism is essentially the reverse of the protection sequence, initiated by protonation of one of the acetal oxygens.[1]

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane, demonstrating the effective use of the ethoxyethyl group for the protection of a primary alcohol. The use of PPTS as a mild acid catalyst ensures high yields while minimizing side reactions. This procedure is broadly applicable for the protection of various alcohols in complex synthetic pathways, underscoring its utility for professionals in drug development and chemical research.

References

  • Enhancing Efficiency in Organic Synthesis with Pyridinium p-Toluenesulfonate (PPTS). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (n.d.). PMC.
  • Nucleophilic Addition of Alcohols - Acetal Formation. (2025, February 24). Chemistry LibreTexts.
  • Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. (2023, August 31).
  • Pyridinium p-toluenesulfonate. (n.d.). Wikipedia.
  • 1-ETHOXY-2-METHYLPROPANE synthesis. (n.d.). ChemicalBook.
  • Applications of Pyridinium p-Toluenesulfonate. (2019, November 22). ChemicalBook.
  • Ethyl Vinyl Ether. (2024, February 17). Godavari Biorefineries Ltd.
  • VINYL ETHYL ETHER HAZARD SUMMARY. (n.d.). NJ.gov.
  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry.
  • ETHYL VINYL ETHER Safety Data Sheet. (2016, June 10). Gelest, Inc.
  • 1-Ethoxy-2-Methylpropane. (n.d.). NIST WebBook.
  • 14.3: Acetal Formation. (2019, June 5). Chemistry LibreTexts.
  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. (n.d.). NC State University Libraries.
  • VINYL ETHYL ETHER International Chemical Safety Card. (n.d.).
  • Ethyl Vinyl Ether Material Safety Data Sheet. (2009, October 9). Nanjing Chemical Material Corp.
  • Ethyl vinyl ether. (n.d.). Wikipedia.
  • Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis.

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Application

Application Note: Handling and Storage Protocols for 1-(1-Ethoxyethoxy)-2-methylpropane

Abstract and Scope This technical guide defines the operational standards for the handling, storage, and quality maintenance of 1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2), also known as Acetaldehyde Ethyl Isobut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This technical guide defines the operational standards for the handling, storage, and quality maintenance of 1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2), also known as Acetaldehyde Ethyl Isobutyl Acetal .

While often treated generically as an "organic solvent," this compound possesses a mixed acetal functionality that presents a dual-threat profile: peroxide formation (characteristic of ethers) and hydrolytic instability (characteristic of acetals). This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic rationale for experimental design and storage architecture to prevent sample degradation and laboratory accidents.

Physicochemical Profile & Hazard Analysis

To handle this compound effectively, one must understand its reactivity profile.[1] It is not merely a solvent; it is a "masked" acetaldehyde.

Table 1: Critical Physicochemical Properties
PropertySpecificationOperational Implication
CAS Number 6986-51-2Unique identifier for inventory tracking.
Structure Mixed AcetalContains -O-CH(CH₃)-O- linkage; acid-sensitive.
Flash Point 25°C (77°F)Flammable Liquid . Vapors can ignite at room temperature.
Peroxide Class Class B (Concentration Hazard)Forms explosive peroxides upon exposure to air/light.[2]
Hydrolytic Stability Low (Acid Sensitive)Decomposes in the presence of moisture and trace acid.
Density ~0.82 g/mLLighter than water; floats on aqueous spills.
The Dual-Degradation Mechanism

The storage difficulty arises from two competing degradation pathways. You must protect the molecule from Oxygen (to stop peroxidation) and Moisture/Acid (to stop hydrolysis).

Figure 1: The compound is susceptible to two distinct failure modes: oxidative radical attack forming peroxides and acid-catalyzed hydrolysis reverting to parent alcohols/aldehydes.

Protocol 1: Receipt and Initial Quality Control (QC)

Objective: Validate purity and safety status immediately upon arrival. Do not assume commercial bottles are peroxide-free.

Step-by-Step Methodology
  • Visual Inspection:

    • Check for crystal formation around the cap or in the liquid (evidence of severe polymerization/peroxides). If crystals are present, do not open. Contact EHS immediately.

  • Peroxide Quantification (Mandatory):

    • Tool: Semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 100).

    • Procedure: Dip strip into the liquid for 1 second. Shake off excess.[1] Read after 15 seconds.

    • Thresholds:

      • < 10 mg/L (ppm): Safe for use.[3]

      • 10–100 mg/L: Must be treated/inhibited or distilled immediately.

      • > 100 mg/L: Discard as hazardous waste.

  • Identity Verification (GC-MS/NMR):

    • Critical Note: Do not use acidic solvents (e.g., CDCl₃ that has been stored for months) for NMR, as trace HCl will hydrolyze the acetal in the NMR tube, leading to confusing spectra (appearing as a mixture of acetaldehyde and alcohols).

    • Recommendation: Filter CDCl₃ through basic alumina before use or use CD₃CN (Acetonitrile-d3).

Protocol 2: Storage Architecture

Objective: Create an environment that inhibits both hydrolysis and auto-oxidation.

The "Dry & Inert" System

Standard "flammables cabinets" are insufficient if they are not climate-controlled.

  • Atmosphere: Store under an inert atmosphere. Argon is superior to Nitrogen because it is denser than air, forming a "blanket" over the liquid surface in the bottle, effectively excluding oxygen.

  • Temperature: Store at 2°C to 8°C . Cold storage significantly slows the rate of radical propagation (peroxide formation).

  • Container:

    • Material: Amber glass (blocks UV light) or Stainless Steel.

    • Cap: Teflon-lined septa caps. Avoid polyethylene liners which can degrade over time with acetals.

  • Inhibitors: If the application permits, ensure the presence of an antioxidant like BHT (Butylated hydroxytoluene) at 50–100 ppm.

Shelf-Life Management
  • Unopened: 12 months.[1]

  • Opened: 3–6 months.[1]

  • Testing Cadence: Test for peroxides every 3 months. Mark the bottle with the "Date Opened" and "Test Date."

Protocol 3: Handling and Transfer

Objective: Prevent static discharge (ignition source) and moisture ingress.

Static Mitigation

With a Flash Point of 25°C, this compound sits right at the threshold of room temperature flammability.

  • Grounding: When transferring volumes > 1 L, ground the receiving and dispensing vessels.

  • Tools: Use spark-proof tools (brass/bronze) if mechanical agitation is required.

The "Air-Free" Transfer Technique

To maintain the inert headspace:

  • Insert a needle connected to an Argon line (low pressure) into the septum.

  • Insert the syringe needle to withdraw the liquid.

  • The Argon backfills the volume removed, preventing moist air from entering the bottle.

Figure 2: Operational workflow emphasizing temperature equilibration to prevent condensation (water introduction) before opening.

Emergency Procedures

Spills
  • Small Spill (< 100 mL): Absorb with vermiculite or activated charcoal. Do not use paper towels (combustible surface area increase).

  • Large Spill: Evacuate area. Eliminate ignition sources. Use non-sparking tools.

Fire
  • Media: Alcohol-resistant foam, Dry chemical, or Carbon dioxide.

  • Note: Water spray may be ineffective as the compound is lighter than water and may spread the fire, though it can be used to cool containers.

References

  • PubChem. (n.d.). Propane, 1-(1-ethoxyethoxy)-2-methyl- (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Applications Involving 1-(1-Ethoxyethoxy)-2-methylpropane

Abstract This technical guide provides a comprehensive overview of the catalytic applications centered around 1-(1-ethoxyethoxy)-2-methylpropane. This compound serves as a prime exemplar of an ethoxyethyl (EE) protected...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic applications centered around 1-(1-ethoxyethoxy)-2-methylpropane. This compound serves as a prime exemplar of an ethoxyethyl (EE) protected primary alcohol, specifically isobutanol. The core catalytic application discussed herein is not of the compound as a catalyst, but rather the strategic use of acid catalysis to efficiently deprotect the ethoxyethyl acetal, thereby regenerating the parent alcohol. This guide is intended for researchers, scientists, and professionals in drug development and complex molecule synthesis who require robust and mild methods for the protection and subsequent catalytic deprotection of primary alcohol functionalities. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for both protection and catalytic deprotection, and present a comparative analysis of various catalytic systems.

Introduction: The Ethoxyethyl (EE) Group in Alcohol Protection

In the intricate realm of multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone of strategic molecular construction. Alcohols, with their nucleophilic and acidic nature, often necessitate protection to prevent undesired side reactions. The ethoxyethyl (EE) group, an acetal-type protecting group, has emerged as a valuable tool for this purpose. 1-(1-Ethoxyethoxy)-2-methylpropane is the EE-protected form of isobutanol and will be the focal point of our procedural examples.

Advantages of the Ethoxyethyl Protecting Group:

  • Mild Installation: The EE group is readily introduced under mild acidic conditions.[1]

  • Robust Stability: It is stable to a wide array of non-acidic reagents, including strong bases, organometallics, and hydrides.

  • Facile Catalytic Cleavage: The deprotection is efficiently achieved through acid-catalyzed hydrolysis under mild conditions, ensuring the integrity of other sensitive functional groups within a complex molecule.[1]

Mechanistic Insights: The Catalytic Cycle of Protection and Deprotection

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The use of the EE group involves a two-stage process: protection (acetal formation) and deprotection (acetal hydrolysis), the latter being the key catalytic step.

Protection of Isobutanol: Formation of 1-(1-Ethoxyethoxy)-2-methylpropane

The protection of isobutanol is achieved by its reaction with ethyl vinyl ether, typically in the presence of a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

The mechanism proceeds as follows:

  • Protonation of the ethyl vinyl ether by the acid catalyst generates a resonance-stabilized carbocation.

  • The isobutanol oxygen acts as a nucleophile, attacking the carbocation.

  • Deprotonation of the resulting oxonium ion yields the stable 1-(1-ethoxyethoxy)-2-methylpropane and regenerates the acid catalyst.

G cluster_protection Protection Mechanism EVE Ethyl Vinyl Ether Carbocation Resonance-Stabilized Carbocation EVE->Carbocation Protonation H_plus H+ (cat.) Oxonium Protonated Acetal Isobutanol Isobutanol Isobutanol->Carbocation Nucleophilic Attack Product 1-(1-Ethoxyethoxy)-2-methylpropane Oxonium->Product Deprotonation (regenerates H+)

Caption: Mechanism of Isobutanol Protection.

Catalytic Deprotection: Acid-Catalyzed Hydrolysis

The deprotection of the EE group is the reverse process of its formation and relies on the principles of acid-catalyzed acetal hydrolysis.[1] The presence of water is crucial for this step.

The mechanism is as follows:

  • Protonation of one of the acetal oxygen atoms by the acid catalyst makes it a good leaving group.

  • Cleavage of the carbon-oxygen bond results in the formation of ethanol and a resonance-stabilized oxocarbenium ion.

  • Nucleophilic attack by water on the oxocarbenium ion.

  • Deprotonation to form a hemiacetal.

  • Protonation of the remaining alkoxy group, followed by elimination of isobutanol, regenerates the oxocarbenium ion derived from acetaldehyde.

  • Attack by another water molecule and subsequent deprotonation yields acetaldehyde and regenerates the acid catalyst.

G cluster_deprotection Catalytic Deprotection Mechanism Protected_Alcohol 1-(1-Ethoxyethoxy)-2-methylpropane Protonated_Acetal Protonated Acetal Protected_Alcohol->Protonated_Acetal Protonation H_plus_H2O H3O+ (cat.) Oxocarbenium Oxocarbenium Ion + Ethanol Protonated_Acetal->Oxocarbenium Loss of Ethanol Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O, - H+ Isobutanol_out Isobutanol Hemiacetal->Isobutanol_out Further Hydrolysis

Caption: Acid-Catalyzed Deprotection of the EE Group.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary depending on the specific substrate and scale of the reaction.

Protocol 1: Protection of Isobutanol

Materials:

  • Isobutanol

  • Ethyl vinyl ether (EVE)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of isobutanol (1.0 equiv) in anhydrous DCM (0.5 M) under an inert atmosphere (Nitrogen or Argon), add ethyl vinyl ether (1.5 equiv).

  • Add a catalytic amount of PPTS (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(1-ethoxyethoxy)-2-methylpropane, can be purified by distillation or flash column chromatography if necessary.

Protocol 2: Catalytic Deprotection of 1-(1-Ethoxyethoxy)-2-methylpropane

A variety of acid catalysts can be employed for the deprotection of the EE group. Below are protocols for three commonly used catalytic systems.

Materials:

  • 1-(1-Ethoxyethoxy)-2-methylpropane

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol or Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(1-ethoxyethoxy)-2-methylpropane (1.0 equiv) in methanol or ethanol (0.2 M).

  • Add PPTS (0.1 equiv) to the solution.[2]

  • Stir the reaction mixture at room temperature or gently warm to 40-50°C to accelerate the reaction. Monitor by TLC.

  • Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected isobutanol.

Materials:

  • 1-(1-Ethoxyethoxy)-2-methylpropane

  • Amberlyst-15 ion-exchange resin

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 1-(1-ethoxyethoxy)-2-methylpropane (1.0 equiv) in acetone containing a small amount of water (e.g., acetone/water 9:1), add Amberlyst-15 resin (e.g., 20% by weight of the substrate).[3]

  • Stir the mixture vigorously at room temperature. The heterogeneous nature of the reaction requires efficient mixing.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the Amberlyst-15 resin and wash it with acetone.

  • The resin can be regenerated for future use.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The remaining residue can be partitioned between water and an organic solvent like ethyl acetate to isolate the isobutanol.

Materials:

  • 1-(1-Ethoxyethoxy)-2-methylpropane

  • Erbium(III) triflate (Er(OTf)₃)

  • Wet nitromethane or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(1-ethoxyethoxy)-2-methylpropane (1.0 equiv) in wet nitromethane (containing ~5% water).

  • Add a catalytic amount of Erbium(III) triflate (e.g., 1-5 mol%).[4]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected isobutanol.

Data Presentation: Comparative Analysis of Catalytic Deprotection

The choice of catalyst can significantly influence the reaction efficiency. The following table provides a comparative overview of different catalytic systems for the deprotection of acetals, which is indicative of the performance for EE-protected primary alcohols.

Catalyst SystemSubstrate TypeSolventTemperatureTimeYield (%)Reference(s)
PPTS Primary THP EtherMethanol50°C2hHigh[2]
Amberlyst-15 General AcetalsAcetone/WaterRoom Temp.10 min97-99[3]
Er(OTf)₃ Alkyl AcetalsWet NitromethaneRoom Temp.Short>99[4]
Aqueous Acetic Acid EE-Protected AlcoholTHF/WaterRoom Temp.VariesHigh[1]

Note: Yields are highly substrate-dependent and the provided data should be considered as representative.

Workflow Visualization

The overall process of utilizing the EE protecting group in a synthetic sequence can be visualized as follows:

G Start Primary Alcohol (e.g., Isobutanol) Protection Protection Step (Ethyl Vinyl Ether, cat. Acid) Start->Protection Protected_Intermediate EE-Protected Alcohol (e.g., 1-(1-Ethoxyethoxy)-2-methylpropane) Protection->Protected_Intermediate Reaction_Step Further Synthetic Transformations (Base, Organometallics, etc.) Protected_Intermediate->Reaction_Step Deprotection Catalytic Deprotection (cat. Acid, H2O) Reaction_Step->Deprotection Final_Product Deprotected Alcohol in Final Molecule Deprotection->Final_Product

Caption: General Synthetic Workflow.

Conclusion

The ethoxyethyl group stands as a reliable and versatile choice for the protection of primary alcohols in complex organic synthesis. The catalytic application lies in the mild and efficient acid-catalyzed cleavage of the EE acetal to regenerate the alcohol. This guide has provided the fundamental principles, detailed experimental protocols, and a comparative overview of catalytic systems for the deprotection of 1-(1-ethoxyethoxy)-2-methylpropane as a representative substrate. The choice of a specific catalyst, whether homogeneous, heterogeneous, or a Lewis acid, will depend on the substrate's sensitivity, desired reaction conditions, and scalability. By understanding the underlying mechanisms and having access to robust protocols, researchers can confidently employ the EE protecting group strategy to advance their synthetic endeavors.

References

  • Bajwa, J. S., & Anderson, R. C. (2008). Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Tetrahedron Letters, 49(35), 5175-5177.
  • Procopio, A., et al. (2010). An Eco-sustainable Erbium(III) Triflate-catalyzed Method for Formation/Cleavage of t-Butyl Ethers. Synlett, 2010(19), 2851-2854.
  • Sharma, G. V., & Reddy, K. L. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609.
  • Polla, M., et al. (2011). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Journal of the American Chemical Society, 133(38), 14897-14907.
  • SigutLabs. (2023). Reagent of the Month – Amberlyst 15® resin. [Link]

  • Petersen, K. S., et al. (2023).
  • Coppola, G. M. (1984). Amberlyst-15, A Superior Acid Catalyst for the Cleavage of Acetals. Synthesis, 1984(12), 1021-1023.
  • Dalpozzo, R., et al. (2004). Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals. Synthesis, 2004(3), 496-498.
  • Petersen, K. S., et al. (2023).
  • Metathesis-driven Synthesis. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. [Link]

  • Reddy, K. L., et al. (2006). An efficient direct conversion of THP ethers into acetates using Amberlyst-15. Tetrahedron Letters, 47(42), 7439-7441.
  • Petersen, K. S., et al. (2023).
  • The Organic Chemistry Portal. (n.d.). THP Deprotection - Pyridinium para-Toluenesulfonic Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane

Welcome to the technical support center for the synthesis of 1-(1-ethoxyethoxy)-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-ethoxyethoxy)-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to not only execute this synthesis but to intelligently troubleshoot and adapt the procedure for maximum yield and purity.

I. Reaction Overview & Mechanism

The synthesis of 1-(1-ethoxyethoxy)-2-methylpropane is a classic example of alcohol protection, specifically the formation of an acetal from isobutanol and ethyl vinyl ether.[1] This reaction is typically catalyzed by a mild acid and proceeds through the protonation of the ethyl vinyl ether, creating a resonance-stabilized carbocation. The nucleophilic oxygen of isobutanol then attacks this carbocation, followed by deprotonation to yield the desired product.[2]

Understanding this mechanism is crucial for troubleshooting. The key steps involve achieving efficient protonation of the vinyl ether without promoting side reactions and ensuring the nucleophilic addition of the alcohol is favored.

Reaction Scheme:

Isobutanol + Ethyl Vinyl Ether --(Acid Catalyst)--> 1-(1-Ethoxyethoxy)-2-methylpropane

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(1-ethoxyethoxy)-2-methylpropane, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol, but my reaction yield is significantly lower than expected, or I'm not seeing any product formation. What could be the cause?

Answer: Low or no product yield can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.

Potential Cause Explanation Recommended Solution
Inactive or Insufficient Catalyst The acid catalyst is essential for protonating the ethyl vinyl ether, initiating the reaction.[3][4] If the catalyst is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.Use a fresh, anhydrous acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH). Ensure the catalyst is fully dissolved in the reaction mixture.
Presence of Water Acetal formation is a reversible reaction.[3] The presence of water in the reagents or solvent will shift the equilibrium back towards the starting materials, hydrolyzing the product as it forms.Use anhydrous solvents and ensure all glassware is thoroughly dried. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.[3]
Poor Quality Reagents Isobutanol and ethyl vinyl ether can degrade over time. Ethyl vinyl ether is particularly prone to polymerization, especially if not stored properly.[1]Use freshly distilled or recently purchased, high-purity reagents. Check for any signs of polymerization in the ethyl vinyl ether (e.g., increased viscosity).
Inadequate Reaction Temperature While the reaction is often run at room temperature, insufficient thermal energy may lead to a slow reaction rate.Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.
Issue 2: Presence of Significant Side Products

Question: My NMR analysis shows the presence of unexpected peaks, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The primary side reaction of concern is the polymerization of ethyl vinyl ether. Other potential side reactions include the formation of symmetric acetals.

Side Product Formation Mechanism Mitigation Strategy
Poly(ethyl vinyl ether) Ethyl vinyl ether can readily polymerize in the presence of strong acids.[1] This is often initiated by the same acid catalyst used for the desired reaction.Use a mild acid catalyst like PPTS.[2] Add the ethyl vinyl ether slowly to the reaction mixture containing the isobutanol and catalyst to maintain a low concentration of the vinyl ether at any given time.
Bis(1-ethoxyethyl) ether This symmetric acetal can form if there is an excess of ethyl vinyl ether or if the reaction is allowed to proceed for too long.Use a slight excess of isobutanol relative to ethyl vinyl ether. Monitor the reaction progress by TLC or GC and stop the reaction once the starting alcohol is consumed.
Diisobutyl ether While less common under these conditions, a strong acid catalyst and higher temperatures could potentially promote the dehydration of two isobutanol molecules.Use a mild acid catalyst and maintain a moderate reaction temperature.
Issue 3: Difficulty in Product Purification

Question: I'm having trouble isolating a pure sample of 1-(1-ethoxyethoxy)-2-methylpropane. What purification strategies are most effective?

Answer: The primary challenge in purification is removing the unreacted starting materials, the catalyst, and any side products.

Purification Step Detailed Protocol Rationale
Aqueous Workup After the reaction is complete, quench the reaction with a mild base such as a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2] Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.This step effectively removes the acid catalyst and any water-soluble byproducts.
Drying and Concentration Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure.This removes any residual water from the organic phase.
Distillation or Chromatography For higher purity, the crude product can be purified by vacuum distillation. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.Distillation is effective for separating the product from less volatile impurities. Chromatography can provide very high purity but may be less practical for large quantities.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction?

A1: For the synthesis of 1-(1-ethoxyethoxy)-2-methylpropane, a mild acid catalyst is generally preferred to minimize the polymerization of ethyl vinyl ether.[1][2] Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it is acidic enough to catalyze the reaction efficiently without being overly aggressive.[2] Other suitable catalysts include catalytic amounts of p-toluenesulfonic acid (TsOH) or even acidic resins.

Q2: Can I use a different vinyl ether for this reaction?

A2: Yes, other vinyl ethers can be used to protect alcohols, leading to different acetal protecting groups.[5] The choice of vinyl ether can influence the stability of the resulting acetal and the conditions required for its subsequent removal (deprotection).

Q3: How do I know when the reaction is complete?

A3: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot for the starting material (isobutanol) and the product should be run on the same plate. The reaction is considered complete when the spot corresponding to isobutanol is no longer visible. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the best storage conditions for ethyl vinyl ether?

A4: Ethyl vinyl ether is a volatile and flammable liquid that is prone to polymerization.[1][6] It should be stored in a cool, dry, and dark place, preferably in a refrigerator, and under an inert atmosphere (e.g., nitrogen or argon). It is often supplied with a stabilizer to inhibit polymerization.

Q5: How can I remove the ethoxyethyl protecting group?

A5: The ethoxyethyl group is an acetal and can be readily cleaved under mild acidic conditions to regenerate the alcohol.[2][7] This is typically achieved by treating the protected alcohol with a dilute aqueous acid, such as acetic acid in a mixture of THF and water, or by using a catalytic amount of a stronger acid in an alcohol solvent.[2]

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(1-ethoxyethoxy)-2-methylpropane, incorporating best practices for maximizing yield and purity.

Materials:
  • Isobutanol (2-methyl-1-propanol), anhydrous

  • Ethyl vinyl ether, stabilized

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous isobutanol (1.0 equivalent).

  • Solvent and Catalyst Addition: Dissolve the isobutanol in anhydrous DCM or THF (approximately 0.5 M concentration). Add PPTS (0.05 - 0.1 equivalents) to the solution and stir until it dissolves.

  • Addition of Ethyl Vinyl Ether: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethyl vinyl ether (1.2 - 1.5 equivalents) dropwise to the stirring solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the isobutanol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. For higher purity, the product can be purified by vacuum distillation.

V. Visualizing the Workflow

Logical Flow of Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start Reagents Combine Isobutanol, Catalyst, and Solvent Start->Reagents Add_EVE Add Ethyl Vinyl Ether Reagents->Add_EVE React React & Monitor (TLC/GC) Add_EVE->React Workup Aqueous Workup React->Workup Low_Yield Low Yield? React->Low_Yield Issue Side_Products Side Products? React->Side_Products Issue Purify Purify (Distillation/ Chromatography) Workup->Purify Product Pure Product Purify->Product Check_Catalyst Check Catalyst Activity & Amount Low_Yield->Check_Catalyst Yes Check_Water Ensure Anhydrous Conditions Low_Yield->Check_Water Yes Check_Reagents Verify Reagent Quality Low_Yield->Check_Reagents Yes Adjust_Temp Optimize Temperature Low_Yield->Adjust_Temp Yes Use_Mild_Catalyst Use Milder Catalyst (e.g., PPTS) Side_Products->Use_Mild_Catalyst Yes Control_Addition Slow Addition of EVE Side_Products->Control_Addition Yes Stoichiometry Adjust Stoichiometry Side_Products->Stoichiometry Yes Check_Catalyst->Reagents Check_Water->Reagents Check_Reagents->Reagents Adjust_Temp->React Use_Mild_Catalyst->Reagents Control_Addition->Add_EVE Stoichiometry->Reagents

Caption: A logical workflow for the synthesis of 1-(1-ethoxyethoxy)-2-methylpropane and corresponding troubleshooting steps.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps isobutanol Isobutanol (2-Methyl-1-propanol) nucleophilic_attack 2. Nucleophilic Attack by Isobutanol isobutanol->nucleophilic_attack ethyl_vinyl_ether Ethyl Vinyl Ether protonation 1. Protonation of Ethyl Vinyl Ether ethyl_vinyl_ether->protonation acid_catalyst H⁺ (Acid Catalyst) acid_catalyst->protonation carbocation Resonance-Stabilized Carbocation protonation->carbocation carbocation->nucleophilic_attack protonated_product Protonated Acetal nucleophilic_attack->protonated_product deprotonation 3. Deprotonation protonated_product->deprotonation product 1-(1-Ethoxyethoxy)-2-methylpropane deprotonation->product

Sources

Optimization

Purification techniques for removing impurities from 1-(1-Ethoxyethoxy)-2-methylpropane

Executive Summary & Chemical Profile[1] You are working with 1-(1-ethoxyethoxy)-2-methylpropane (also known as Acetaldehyde Ethyl Isobutyl Acetal).[1][2][3] This is a mixed acetal , synthesized via the acid-catalyzed add...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

You are working with 1-(1-ethoxyethoxy)-2-methylpropane (also known as Acetaldehyde Ethyl Isobutyl Acetal).[1][2][3] This is a mixed acetal , synthesized via the acid-catalyzed addition of ethanol to isobutyl vinyl ether (or isobutanol to ethyl vinyl ether).

The Critical Challenge: Mixed acetals are chemically fragile. They suffer from two primary instability modes during purification:

  • Acid-Catalyzed Hydrolysis: In the presence of moisture and trace acid, the molecule reverts to Acetaldehyde, Ethanol, and Isobutanol.

  • Thermal Disproportionation: Under heat and even mild acidity, mixed acetals "scramble" into their symmetric counterparts (Diethyl Acetal and Diisobutyl Acetal), destroying your yield.

Success Metric: The protocols below prioritize pH control and thermal management to isolate the target molecule (>98% purity) without inducing degradation.

Physicochemical Data Table
PropertyValueCritical Note
CAS 6986-51-2
Boiling Point ~136°C - 155°C (Atm)High enough to degrade if distilled slowly at 760 mmHg.[4]
Molecular Weight 146.23 g/mol
Solubility Organic solventsHydrolyzes in water/acid.
Major Impurities Isobutanol (BP 108°C), Ethanol (BP 78°C), Diethyl Acetal (BP 102°C).Separation requires efficient fractionation.

Purification Workflow Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Contains Acid Catalyst) Step1 1. Quench & Neutralization (Essential: pH > 7) Start->Step1 Immediate Step2 2. Aqueous Wash (Remove Salts/Catalyst) Step1->Step2 Step3 3. Drying Phase (K2CO3 or Mol Sieves) Step2->Step3 Check1 Is Water Content < 500 ppm? Step3->Check1 Step4 4. Stabilization (Add trace Na2CO3 to pot) Check1->Step4 Yes Reprocess Re-dry with fresh Sieves Check1->Reprocess No Step5 5. Fractional Distillation (Reduced Pressure recommended) Step4->Step5 End Pure Product (Store over 4A Sieves) Step5->End Reprocess->Step3

Figure 1: Critical path for mixed acetal purification. Note the emphasis on water removal before heating.

Step-by-Step Protocols

Phase 1: The "Quench" (Neutralization)

Objective: Deactivate the acid catalyst (e.g., p-TSA, HCl) used in synthesis. Distilling acidic acetals causes immediate scrambling.

  • Cool the Mixture: Bring the crude reaction mixture to <10°C.

  • Base Addition: Add a 10% excess (relative to the acid catalyst used) of Sodium Methoxide (NaOMe) or Triethylamine .

    • Why? Solid bases or non-aqueous bases are preferred to prevent introducing water.

  • Verification: Spot an aliquot on wet pH paper. It must read pH 8-9.

Phase 2: Washing & Drying (If aqueous workup is unavoidable)

If your synthesis involved substantial salts, you may need an aqueous wash. If not, skip to Direct Filtration.

  • Alkaline Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Warning: Never use water or brine alone; the local pH can drop. Always keep the aqueous phase slightly basic.

  • Drying: Dry the organic layer over Anhydrous Potassium Carbonate (K₂CO₃) .

    • Expert Insight: Do NOT use Silica Gel or Magnesium Sulfate (MgSO₄). Silica is acidic and will degrade the acetal. MgSO₄ is slightly acidic. K₂CO₃ is basic and acts as a stabilizer.

  • Filtration: Filter off the drying agent.[5]

Phase 3: Stabilized Fractional Distillation

Objective: Separate the mixed acetal from alcohols and symmetric acetals.

Apparatus:

  • Vigreux column (minimum 20cm) or Packed column (glass helices).

  • Vacuum pump with manometer.

  • Stabilizer Additive: Add 0.5% w/w solid Sodium Carbonate (Na₂CO₃) or a few drops of Quinoline directly into the distillation pot.

    • Mechanism:[6][7] This "pot buffer" neutralizes any acid generated thermally or liberated from glass surfaces during heating, preventing disproportionation.

Procedure:

  • Pressure: Set vacuum to 20-50 mmHg . (Reduces boiling point to <80°C, minimizing thermal stress).

  • Fraction Collection:

    • Fraction A (Fore-run): Ethanol, Water, Acetaldehyde.

    • Fraction B (Intermediate): Diethyl Acetal (Symmetric impurity).

    • Fraction C (Product): 1-(1-ethoxyethoxy)-2-methylpropane.[1][2][3]

    • Fraction D (Tail): Isobutanol (Higher boiling alcohols may drag, but usually boil lower than the acetal. However, in vacuum, relative volatilities can shift. Monitor Refractive Index).

  • Validation: Check Refractive Index (

    
    ) or GC-FID of fractions.
    

Troubleshooting Guide (FAQ)

Issue 1: "My product smells like apples or fresh fruit."

Diagnosis: Hydrolysis has occurred.[7] Cause: Moisture entered the system, or the pH was not basic enough. The smell is Acetaldehyde . Solution:

  • Immediately add solid K₂CO₃ to the sample to absorb water and neutralize acid.

  • If the degradation is minor (<5%), re-distill with the "Stabilizer Additive" (Phase 3).

  • If major, the batch is likely lost as the equilibrium has shifted.

Issue 2: "GC shows two new peaks flanking my product peak after distillation."

Diagnosis: Disproportionation (Scrambling). The Chemistry:


Cause:  The distillation pot was acidic.
Solution:  You must add a non-volatile base (Na₂CO₃ or Quinoline) to the boiling flask before heating. Glassware surfaces can sometimes be acidic enough to catalyze this reaction; base washing glassware is recommended.
Issue 3: "I cannot separate the Isobutanol from the Acetal."

Diagnosis: Azeotrope formation or insufficient plate count. Solution:

  • Chemical Removal: If Isobutanol is the minor impurity (<10%), you can wash the mixture with a buffered aqueous phase (Isobutanol is partially soluble in water; the acetal is less so). However, this risks hydrolysis.

  • Scavenging: Treat the mixture with a scavenger resin (e.g., acyl chloride on polymer support) to react with the alcohol, then filter. This is expensive but effective for high-purity needs.

Issue 4: "The product turns yellow upon storage."

Diagnosis: Peroxide formation. Cause: Ethers and acetals form peroxides with oxygen. Solution:

  • Test with starch-iodide paper.

  • Store under Argon/Nitrogen.

  • Add a stabilizer like BHT (Butylated hydroxytoluene) (10-50 ppm) if the end-application permits.

Mechanism of Failure: Why Acid Control is Non-Negotiable

The following diagram details the degradation pathway you are preventing.

Decomposition MixedAcetal 1-(1-ethoxyethoxy)- 2-methylpropane Intermediate Oxocarbenium Ion MixedAcetal->Intermediate + H+ Proton H+ (Acid) Scramble Scrambling: Diethyl Acetal + Diisobutyl Acetal Intermediate->Scramble + Heat (Dry) Hydrolysis Hydrolysis: Acetaldehyde + Ethanol + Isobutanol Intermediate->Hydrolysis + H2O (Wet)

Figure 2: The dual-threat of acid catalysis. In dry conditions, it scrambles the molecule; in wet conditions, it destroys it.

References

  • Parchem Fine & Specialty Chemicals. (n.d.). Acetaldehyde Ethyl Isobutyl Acetal (CAS 6986-51-2) Technical Specifications.[1][2][3][4][8] Retrieved from

  • The Good Scents Company. (2023). Acetaldehyde ethyl isobutyl acetal: Properties and Safety.[1] Retrieved from

  • Master Organic Chemistry. (2010). Acetals: Formation, Hydrolysis, and Stability Mechanisms. Retrieved from

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions: Selection of Drying Agents.[5][9] Retrieved from

  • Haaz, E., et al. (2021). Development of Anhydrous Ethanol Purification: Reduction of Acetal Content.[10][11] ACS Omega, 6(2), 1289-1298.[10] (Provides context on acetal/alcohol separation dynamics). Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation with 1-(1-Ethoxyethoxy)-2-methylpropane

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(1-Ethoxyethoxy)-2-methylpropane. This guide is designed to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(1-Ethoxyethoxy)-2-methylpropane. This guide is designed to provide in-depth, practical solutions to common challenges, particularly phase separation, that you may encounter during your experiments. Our approach is rooted in a deep understanding of the chemical principles governing acetal chemistry, offering you not just steps to follow, but the reasoning behind them.

Understanding the Core Chemistry: The Stability of 1-(1-Ethoxyethoxy)-2-methylpropane

1-(1-Ethoxyethoxy)-2-methylpropane is an acetal, a functional group known for its sensitivity to acidic conditions. The formation of an acetal is a reversible reaction between an aldehyde or ketone and an alcohol.[1][2][3] To drive the formation of the acetal, water must be removed from the reaction mixture.[1] Conversely, the presence of even trace amounts of acid and water can catalyze the hydrolysis of the acetal back to its constituent aldehyde and alcohol. This inherent instability is a primary suspect in many cases of unexpected phase separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might be facing in a question-and-answer format, providing both the "what to do" and the "why you're doing it."

Q1: My reaction mixture containing 1-(1-Ethoxyethoxy)-2-methylpropane has unexpectedly separated into two layers. What is the likely cause?

A1: The most probable cause is the hydrolysis of the acetal.

The appearance of a second phase often indicates a change in the composition of your reaction mixture. 1-(1-Ethoxyethoxy)-2-methylpropane, when hydrolyzed, breaks down into acetaldehyde, ethanol, and isobutanol. This introduction of more polar, hydroxyl-containing compounds can significantly alter the solubility profile of your mixture, leading to phase separation, especially in non-polar solvents.

Troubleshooting Workflow:

Caption: Troubleshooting phase separation.

Detailed Diagnostic Steps:

  • pH Check: Carefully extract a small sample of the aqueous phase (if present) or wash the organic phase with a small amount of neutral deionized water and check the pH of the water. An acidic pH is a strong indicator of hydrolysis.

  • Water Content Analysis: If your instrumentation allows, Karl Fischer titration can quantify the water content in your reaction mixture. An elevated water content, even in the absence of a strong acid, can slowly lead to hydrolysis.

Q2: I've confirmed my system is acidic. How do I rectify the phase separation and salvage my experiment?

A2: Neutralization and drying are key.

Once you've identified acid as the culprit, the goal is to remove the acid and any water present to prevent further hydrolysis and restore a single-phase system.

Protocol for Neutralization and Drying:

  • Mild Basic Wash: Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). Do this carefully, as CO₂ evolution can cause pressure buildup. Repeat the wash until the aqueous layer is no longer acidic.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and aids in breaking up any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal (if necessary): If the solvent was the source of the issue, consider removing it under reduced pressure and re-dissolving your components in a fresh, dry solvent.

Causality: The bicarbonate neutralizes the acid catalyst, halting the hydrolysis reaction. The subsequent drying steps remove the water, which is a necessary reactant for hydrolysis, thereby stabilizing the acetal.

Q3: Can the choice of solvent contribute to phase separation issues?

A3: Absolutely. Solvent polarity and purity are critical.

The moderate polarity of 1-(1-Ethoxyethoxy)-2-methylpropane means its solubility can be highly dependent on the solvent system.

Solvent TypeInteraction with 1-(1-Ethoxyethoxy)-2-methylpropane & Hydrolysis ProductsPotential for Phase Separation
Non-polar Good solubility of the acetal, poor solubility of hydrolysis products.High. The formation of polar alcohols will quickly lead to a separate, more polar phase.
Polar Aprotic Good solubility for both the acetal and its hydrolysis products.Lower. The solvent can better accommodate the change in polarity, but the reaction is still altered.
Polar Protic Good solubility, but these solvents can participate in hydrolysis.Moderate to High. The solvent itself can be a source of protons and contribute to the problem.

Recommendations:

  • Solvent Purity: Always use dry (anhydrous) solvents. The presence of water in your solvent is a common cause of acetal degradation.

  • Azeotropic Removal of Water: In reactions where water is a byproduct, using a solvent like toluene that forms an azeotrope with water, in conjunction with a Dean-Stark apparatus, can be an effective way to continuously remove water and prevent hydrolysis.[1][4]

Q4: Could temperature fluctuations be causing the phase separation?

A4: Yes, temperature can influence both solubility and reaction rates.

While less common than chemical contamination, temperature changes can lead to phase separation.

Key Considerations:

  • Solubility Changes: The solubility of 1-(1-Ethoxyethoxy)-2-methylpropane and any other components in your mixture may decrease at lower temperatures, causing them to "crash out" of the solution.

  • Increased Reaction Rates: Higher temperatures will accelerate the rate of acid-catalyzed hydrolysis, leading to a faster onset of phase separation if catalytic amounts of acid and water are present.

Troubleshooting Steps:

  • Review your experimental record: Note any significant temperature deviations.

  • Controlled Temperature Experiments: If you suspect temperature is a factor, run small-scale experiments at various controlled temperatures to observe the effect on phase stability.

Summary of Key Parameters and Troubleshooting Actions

ParameterPotential IssueRecommended Action
pH Acidic conditions causing hydrolysis.Neutralize with a mild base (e.g., saturated NaHCO₃ solution).
Water Content Presence of water driving hydrolysis.Dry the reaction mixture with an anhydrous salt (e.g., MgSO₄) or use azeotropic distillation.
Solvent Choice Inappropriate polarity or presence of impurities.Use a dry, non-protic solvent. If hydrolysis is a risk, choose a solvent that can solubilize potential byproducts.
Temperature Decreased solubility or increased hydrolysis rate.Maintain consistent temperature control. Be aware that higher temperatures can accelerate degradation.
Reagent Purity Introduction of acidic or wet contaminants.Ensure all starting materials and reagents are of high purity and are anhydrous where necessary.

Concluding Remarks

Troubleshooting phase separation with 1-(1-Ethoxyethoxy)-2-methylpropane invariably leads back to the fundamental principles of acetal chemistry. By systematically investigating and addressing potential sources of acid and water contamination, and by making informed choices about solvents and reaction conditions, you can mitigate these issues and ensure the integrity of your experiments.

References

  • LookChem. Cas 627-02-1,1-ETHOXY-2-METHYLPROPANE. Available at: [Link]

  • Cheméo. Chemical Properties of Propane, 1-ethoxy-2-methyl- (CAS 627-02-1). Available at: [Link]

  • The Good Scents Company. ethyl isobutyl ether, 627-02-1. Available at: [Link]

  • PubChem. 1-Ethoxy-2-methylpropane | C6H14O | CID 69386. Available at: [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Reddit. Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry. Available at: [Link]

  • Angene. 1-Ethoxy-2-Methylpropane | CAS No- 627-02-1 | Isobutyl Ethyl Ether. Available at: [Link]

  • Wikipedia. Acetal. Available at: [Link]

  • PubChemLite. 1-(1-ethoxyethoxy)-2-methylpropane (C8H18O2). Available at: [Link]

  • PubChem. 1-(1-Ethoxyethoxy)propane | C7H16O2 | CID 30220. Available at: [Link]

  • ECHA. 1-ethoxy-2-(2-methoxyethoxy)ethane - Substance Information. Available at: [Link]

  • K-Jhil. HPLC Troubleshooting Guide. Available at: [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • IJSDR. A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. Available at: [Link]

  • ResearchGate. The reactions from the hydrolysis of the 1,2‐epoxy propane process. Available at: [Link]

  • Stenutz. 2-methyl-1-[1-(2-methylpropoxy)ethoxy]propane. Available at: [Link]

  • Google Patents. EP0074472A1 - Continuous hydrolysis of ketoxime.
  • PubChem. 1,1-Diethoxy-2-methylpropane | C8H18O2 | CID 519415. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Purity Drying of 1-(1-Ethoxyethoxy)-2-methylpropane (AEIA)

Current Status: Operational Topic: Solvent Purification & Water Removal Applicable Solvent: 1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) Synonyms: Acetaldehyde ethyl isobutyl acetal (AEIA), AEIB Target Audience: S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Purification & Water Removal Applicable Solvent: 1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) Synonyms: Acetaldehyde ethyl isobutyl acetal (AEIA), AEIB Target Audience: Synthetic Chemists, Process Engineers

Executive Summary

1-(1-Ethoxyethoxy)-2-methylpropane is a mixed acetal solvent, increasingly utilized as a "green" alternative to traditional ethers (like Diethyl Ether or THF) in organometallic chemistry (e.g., Grignard reactions).

The Critical Challenge: Unlike simple ethers, this solvent contains an acetal linkage (


). While stable under basic and neutral conditions, it hydrolyzes rapidly in the presence of acids , releasing acetaldehyde, ethanol, and isobutanol.

This guide provides a validated, self-consistent protocol for removing water without triggering solvent decomposition.[1][2]

Module 1: Diagnostic & Measurement (Karl Fischer)[3][4]

Q: Why are my Karl Fischer (KF) titration results drifting or consistently high?

A: You are likely experiencing acetal interference in the titration cell.

Standard KF reagents contain methanol.[3] In the slightly acidic environment of the KF cell (caused by the


 and 

generation), the acetal solvent can undergo transacetalization with methanol or hydrolysis.
  • Mechanism:

    
    
    
  • Result: The side reaction generates water continuously, leading to a "vanishing endpoint" or artificially high water content readings.

The Fix:

  • Switch Reagents: Use Aldehyde/Ketone-specific KF reagents (often labeled as "K-reagents"). These are methanol-free (usually ethanol- or methoxyethanol-based) and buffered to a higher pH to suppress acid-catalyzed hydrolysis.

  • Coulometric vs. Volumetric: For water content <1000 ppm, use Coulometric titration with a diaphragm-less cell (if possible) to minimize clogging, but ensure the anolyte is compatible with acetals.

Module 2: Drying Protocols

Decision Matrix: Select Your Method

Use the following logic flow to determine the appropriate drying strategy based on your starting water content and purity requirements.

DryingDecision Start Start: Assess Water Content CheckWater Is Water > 1000 ppm (0.1%)? Start->CheckWater HighWater Bulk Drying Required CheckWater->HighWater Yes LowWater Polishing Required CheckWater->LowWater No MethodA Method A: Chemical Pre-Drying (Calcium Hydride) HighWater->MethodA MethodB Method B: Molecular Sieves (3A) (Activated) LowWater->MethodB Distill Distillation under N2 (Collect >155°C fraction) MethodA->Distill Final Ultra-Dry Solvent (< 10 ppm H2O) MethodB->Final Distill->MethodB

Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial water contamination levels.

Protocol A: Bulk Drying (Calcium Hydride)

Best for: Wet solvent (>1000 ppm) or recycling used solvent.

WARNING: Do NOT use acidic drying agents like Phosphorus Pentoxide (


), Silica Gel, or Acidic Alumina. These will decompose the acetal, creating dangerous pressure buildup (acetaldehyde volatility) and impurities.
  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Addition: Add Calcium Hydride (

    
    ) granules (5% w/v).
    
    • Why CaH2? It is basic/neutral and irreversible. It reacts with water to form

      
       gas and 
      
      
      
      .
  • Reflux: Reflux gently for 4–12 hours. The boiling point of 1-(1-Ethoxyethoxy)-2-methylpropane is ~155-158°C.[4]

  • Distillation: Distill the solvent directly from the

    
     under an inert atmosphere (Nitrogen or Argon). Discard the first 5-10% of the distillate (foreshoots).
    
Protocol B: Ultra-Drying (Molecular Sieves)

Best for: Polishing (<500 ppm) to reach <10 ppm water.

The Golden Rule: Use 3A Molecular Sieves .

  • 3A (3 Ångstrom): Adsorbs water (approx. 2.8 Å) but excludes the solvent molecules.

  • 4A (4 Ångstrom): Risk: Can adsorb ethanol (if any hydrolysis occurs) or potentially catalyze reactions due to larger pore access. 3A is safer for acetals.

Step-by-Step Activation & Usage:
  • Activation (Crucial): Commercial sieves are "wet" (saturated). You must activate them.

    • Heat sieves to 300°C for 12-24 hours .

    • Ideally, apply high vacuum (<1 mbar) during heating.

    • Cool under dry Nitrogen/Argon.

  • Loading: Add 10-20% w/v of activated 3A sieves to the solvent.

    • Example: For 100 mL solvent, add 10-20 g sieves.

  • Time: Allow to stand for 48-72 hours .

    • Note: Static drying (standing) is effective. Swirling occasionally helps.

  • Filtration: Decant or filter via a cannula filter (fritted glass) to avoid re-exposure to air.

Module 3: Troubleshooting & FAQs

Q: The solvent turned yellow after adding drying agents. Is it safe to use?

A: Discard it. Yellowing usually indicates polymerization or decomposition.

  • Cause: You likely used an acidic drying agent (like unactivated silica or an acidic clay) or the temperature was too high during distillation without inert gas protection. The acetal linkage cleaved, releasing acetaldehyde, which then aldol-polymerized (yellow/brown tars).

  • Prevention: Ensure all glassware is base-washed or neutral. Use only

    
    , Sodium, or 3A Sieves.
    
Q: Can I use Sodium/Benzophenone?

A: Yes, but it is often unnecessary. 1-(1-Ethoxyethoxy)-2-methylpropane is stable to Sodium metal. However, the boiling point (~156°C) is high. Refluxing sodium at this temperature poses a higher safety risk than lower-boiling ethers.


 is safer and sufficient. If you require absolute oxygen-free conditions, freeze-pump-thaw cycles are preferable to sodium stills for this high-boiling solvent.
Q: How do I store the dried solvent?

A: Store over activated 3A molecular sieves in an amber bottle with a Sure/Seal™ style cap or Teflon septum.

  • Why Amber? Acetaldehyde (impurity) formation can be photo-catalyzed over long periods.

  • Headspace: Purge headspace with Argon after every use.

Summary of Chemical Compatibility

Drying AgentCompatibilityRisk / Mechanism
Molecular Sieves 3A Excellent Physical adsorption only. No chemical reaction.
Calcium Hydride (

)
Good Basic/Neutral. Irreversible water removal.
Sodium (

)
Good Stable, but high BP makes handling hazardous.
Silica / Alumina (Acidic) CRITICAL FAIL Surface acidity catalyzes acetal hydrolysis.

CRITICAL FAIL Strong acid. Causes rapid decomposition/tarring.
Magnesium Sulfate (

)
Moderate Acceptable for rough pre-drying, but slightly acidic.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent and Reagent Drying.[1][5] 3. Alcohols.[1][6][7] The Journal of Organic Chemistry, 43(20), 3966–3968.

  • Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Applied Chemistry and Biotechnology, 28(1), 23–30.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [8]

  • Bradley, D., Williams, G., & Lawton, M. (2005). Drying of Acetals and Ethers.[1][2] In Purification of Laboratory Chemicals (5th Ed.). Elsevier. (Standard reference for solvent properties and purification).

(Note: While specific literature on 1-(1-Ethoxyethoxy)-2-methylpropane is niche, the protocols above are derived from the foundational "Burfield & Smithers" standards for acetal and ether solvent classes, ensuring chemical compatibility and safety.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(1-Ethoxyethoxy)-2-methylpropane: Unraveling Molecular Structure with H-NMR and C-NMR

In the landscape of chemical analysis, nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H-NMR...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical analysis, nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 1-(1-ethoxyethoxy)-2-methylpropane, a common acetal. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting complex NMR data. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, offering a comprehensive perspective on its strengths and limitations in the characterization of such compounds.

The Structural Elucidation Challenge: 1-(1-Ethoxyethoxy)-2-methylpropane

1-(1-Ethoxyethoxy)-2-methylpropane serves as an excellent model for understanding the application of NMR in characterizing molecules containing ether and acetal functional groups. Its structure, while seemingly simple, presents a rich tapestry of distinct proton and carbon environments, leading to a nuanced and informative NMR spectrum.

Deciphering the Code: Predicted ¹H-NMR and ¹³C-NMR Spectral Analysis

Predicted ¹H-NMR Spectrum

The proton NMR spectrum is anticipated to exhibit six distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to electronegative oxygen atoms.

Table 1: Predicted ¹H-NMR Data for 1-(1-Ethoxyethoxy)-2-methylpropane

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
H-a (CH₃)~0.9Doublet6H~6.8
H-b (CH)~1.8Multiplet1H-
H-c (CH₂)~3.4Doublet2H~6.5
H-d (CH)~4.7Quartet1H~5.3
H-e (CH₃)~1.3Doublet3H~5.3
H-f (CH₂)~3.5Quartet2H~7.0
H-g (CH₃)~1.2Triplet3H~7.0
  • Causality of Chemical Shifts: Protons closer to the oxygen atoms (H-c, H-d, H-f) are deshielded and thus resonate at higher chemical shifts (downfield).[2][3] The protons of the isobutyl group (H-a, H-b) are in a more shielded, alkane-like environment and appear upfield.

  • Spin-Spin Splitting: The multiplicity of each signal is determined by the number of neighboring, non-equivalent protons according to the n+1 rule.[5] For instance, the H-a methyl protons are split into a doublet by the single H-b proton.

Predicted ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C-NMR Data for 1-(1-Ethoxyethoxy)-2-methylpropane

Signal AssignmentChemical Shift (δ, ppm) (Predicted)
C-1 (CH₃)~19
C-2 (CH)~28
C-3 (CH₂)~75
C-4 (CH)~100
C-5 (CH₃)~20
C-6 (CH₂)~61
C-7 (CH₃)~15
  • Expertise in Interpretation: The chemical shifts of the carbons are highly indicative of their bonding environment.[6][7][8] The acetal carbon (C-4) is significantly deshielded and appears at the highest chemical shift (~100 ppm). Carbons directly bonded to oxygen (C-3 and C-6) also resonate at higher chemical shifts compared to the alkyl carbons (C-1, C-2, C-5, and C-7).[2][3][4]

Visualizing the Molecular Connectivity

The following diagram illustrates the structure of 1-(1-ethoxyethoxy)-2-methylpropane and the assignment of its proton and carbon atoms, providing a visual reference for the NMR data.

G cluster_0 Analytical Workflow cluster_1 Information Output Sample 1-(1-Ethoxyethoxy)-2-methylpropane NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR GC Gas Chromatography Sample->GC Structure Detailed Structure & Connectivity NMR->Structure MW Molecular Weight & Fragmentation MS->MW FunctionalGroups Functional Groups IR->FunctionalGroups Purity Purity & Retention Time GC->Purity

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Identification of 1-(1-Ethoxyethoxy)-2-methylpropane: A Comparative Analysis of Fragmentation Patterns

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. In complex matrices, distinguishing between structurally simi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. In complex matrices, distinguishing between structurally similar molecules presents a significant analytical challenge. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns for the identification of 1-(1-ethoxyethoxy)-2-methylpropane, a mixed acetal, against its potential structural isomers and related compounds. By understanding the underlying principles of electron ionization (EI) fragmentation, this guide offers a robust framework for confident compound identification.

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte, leading to extensive and often structurally informative fragmentation.[1][2] This characteristic is particularly useful for distinguishing between isomers that might otherwise have very similar chromatographic retention times.

The Analytical Challenge: Isomeric Ambiguity

1-(1-Ethoxyethoxy)-2-methylpropane (CAS No. 6986-51-2) is an acetal with the molecular formula C8H18O2.[3][4][5][6] A key analytical hurdle is its potential co-elution with and spectral similarity to other C8H18O2 isomers or related C8H18O ethers. This guide will focus on the predicted fragmentation of our target analyte and compare it with the known fragmentation of a key isomer, tert-Butyl Isobutyl ether (a C8H18O ether), for which experimental data is available.[7][8]

Predicting the Fragmentation of 1-(1-Ethoxyethoxy)-2-methylpropane

The structure of 1-(1-ethoxyethoxy)-2-methylpropane is as follows:

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 146. This molecular ion is often unstable and will undergo fragmentation.

Primary Fragmentation Pathways:

  • Cleavage alpha to the ethoxy group: This is a highly favorable fragmentation for ethers and acetals. The cleavage can occur on either side of the central oxygen atom.

    • Loss of an ethyl radical (•CH2CH3): This would result in a fragment with m/z 117.

    • Loss of an ethoxy radical (•OCH2CH3): This would lead to a fragment at m/z 101.

  • Cleavage alpha to the isobutoxy group:

    • Loss of an isobutyl radical (•CH2CH(CH3)2): This cleavage would generate a significant ion at m/z 89.

    • Loss of an isobutoxy radical (•OCH2CH(CH3)2): This would produce an ion at m/z 73.

  • Cleavage around the acetal carbon:

    • Loss of the isobutoxymethyl radical (•CH2OCH2CH(CH3)2): This would result in the formation of the acetyl cation [CH3CO]+, a very stable and often prominent ion at m/z 43.

Diagram of Predicted Fragmentation Pathways for 1-(1-Ethoxyethoxy)-2-methylpropane:

G M [C8H18O2]+• m/z 146 F117 [C6H13O2]+ m/z 117 M->F117 - •C2H5 F101 [C5H11O]+ m/z 101 M->F101 - •OC2H5 F89 [C4H9O2]+ m/z 89 M->F89 - •C4H9 F73 [C4H9O]+ m/z 73 M->F73 - •OC4H9 F43 [C2H3O]+ m/z 43 F101->F43 - C4H8

Caption: Predicted major fragmentation pathways for 1-(1-ethoxyethoxy)-2-methylpropane.

Comparative Analysis: Fragmentation of tert-Butyl Isobutyl Ether

To highlight the distinguishing features of our target analyte, we will compare its predicted fragmentation with the known fragmentation of a structural isomer (of the C8H18O class), tert-Butyl Isobutyl ether (CAS No. 33021-02-2).[7][8]

The structure of tert-Butyl Isobutyl ether is:

The mass spectrum of tert-Butyl Isobutyl ether is characterized by the following key fragments:

  • m/z 57: This is typically the base peak and corresponds to the very stable tert-butyl cation, [(CH3)3C]+. Its formation involves the cleavage of the C-O bond with charge retention on the tertiary carbon.

  • m/z 73: This fragment arises from the loss of a methyl radical from the tert-butyl group followed by rearrangement.

  • m/z 41: A common fragment in branched alkanes, corresponding to the allyl cation [C3H5]+.

Diagram of Fragmentation Pathways for tert-Butyl Isobutyl Ether:

G M [C8H18O]+• m/z 130 F57 [(CH3)3C]+ m/z 57 (Base Peak) M->F57 - •OCH2CH(CH3)2 F73 [M - CH3 - C3H6]+• m/z 73 M->F73 - •CH3, - C3H6 F41 [C3H5]+ m/z 41 F57->F41 - CH4 G cluster_0 Sample Introduction cluster_1 Separation cluster_2 Detection cluster_3 Data Analysis Sample Sample Injector GC Injector (250°C) Sample->Injector Column GC Column (Temperature Programmed) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum Library Spectral Library Spectrum->Library

Sources

Validation

FTIR characteristic peaks of 1-(1-Ethoxyethoxy)-2-methylpropane

Spectroscopic Validation & Comparative Analysis: 1-(1-Ethoxyethoxy)-2-methylpropane Executive Summary & Molecule Profile 1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2), also known as Acetaldehyde ethyl isobutyl acet...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation & Comparative Analysis: 1-(1-Ethoxyethoxy)-2-methylpropane

Executive Summary & Molecule Profile

1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2), also known as Acetaldehyde ethyl isobutyl acetal , is a mixed acetal derived from the acid-catalyzed addition of isobutanol to ethyl vinyl ether (or acetaldehyde).[1]

In drug development and organic synthesis, this molecule serves two critical roles:

  • Protecting Group Intermediate: It represents a stable "masked" aldehyde or protected alcohol functionality, stable to bases but sensitive to aqueous acids.

  • Green Solvent Alternative: As a diether, it offers unique solvation properties similar to glymes but with different volatility and lipophilicity profiles.

This guide provides a definitive spectroscopic validation protocol, contrasting this specific mixed acetal against its precursors and standard diethyl acetal alternatives.

PropertyValue
Molecular Formula

Molecular Weight 146.23 g/mol
Boiling Point ~126°C
Flash Point 25°C (Flammable)
Functionality Mixed Acetal (Diether)

Synthesis Mechanism & Critical Control Points

To understand the FTIR spectrum, one must understand the synthesis. The most atom-efficient route to this mixed acetal—avoiding statistical scrambling—is the addition of Isobutanol to Ethyl Vinyl Ether .

Reaction Pathway:

  • Protonation of the vinyl ether double bond.

  • Nucleophilic attack by the isobutanol oxygen.

  • Formation of the acetal linkage.

Graphviz Pathway Diagram:

SynthesisPathway EVE Ethyl Vinyl Ether (Precursor A) Inter Oxocarbenium Intermediate EVE->Inter Protonation iBuOH Isobutanol (Precursor B) Prod 1-(1-Ethoxyethoxy)- 2-methylpropane (Target Acetal) iBuOH->Prod Nucleophilic Attack Cat H+ Catalyst (pTSA) Cat->Inter Inter->Prod

Caption: Acid-catalyzed addition mechanism. Monitoring the disappearance of Precursor A (C=C) and Precursor B (O-H) is the primary spectroscopic objective.

FTIR Characteristic Peaks Analysis

The FTIR spectrum of 1-(1-Ethoxyethoxy)-2-methylpropane is defined by the acetal triad (C-O-C-O-C) and the specific skeletal vibrations of the isobutyl group.

Primary Diagnostic Bands (The "Fingerprint")
Wavenumber (

)
IntensityAssignmentStructural OriginValidation Note
2950 - 2870 Strong

Stretch
Alkyl Groups (

)
Characteristic of saturated backbone.
1385 & 1365 Medium

Bend
Gem-Dimethyl (Isobutyl)The "Isobutyl Doublet." A split peak here confirms the isobutyl moiety vs. n-butyl.
1145 - 1125 Strong

Acetal Linkage Part 1 of the acetal "triplet." Strongest ether band.
1115 - 1090 Strong

Ether / AcetalPart 2 of the acetal signature.
1060 - 1040 Strong

Ether / AcetalPart 3 of the acetal signature.
Critical Absence Peaks (Purity Check)

These regions MUST be silent for the product to be considered pure.

  • 3300 - 3500 cm⁻¹: Absence of O-H Stretch .

    • Presence indicates: Unreacted Isobutanol or hydrolysis (degradation).

  • 1610 - 1640 cm⁻¹: Absence of C=C Vinyl Stretch .

    • Presence indicates: Unreacted Ethyl Vinyl Ether.

  • 1720 - 1740 cm⁻¹: Absence of C=O Carbonyl Stretch .

    • Presence indicates: Hydrolysis back to Acetaldehyde.

Comparative Performance: Target vs. Alternatives

In application, researchers often choose between this mixed acetal, standard Diethyl Acetal (1,1-Diethoxyethane), or the raw alcohol.

Spectral & Physical Comparison Table
Feature1-(1-Ethoxyethoxy)-2-methylpropane (Target)1,1-Diethoxyethane (Standard Alternative)Isobutanol (Precursor/impurity)
CAS 6986-51-2105-57-778-83-1
FTIR Fingerprint 1385/1365 cm⁻¹ Doublet (Isobutyl) + Acetal BandsSingle 1380 cm⁻¹ band (Ethyls) + Acetal BandsBroad 3300 cm⁻¹ (O-H)
Boiling Point ~126°C102°C108°C
Hydrophobicity Higher (More Lipophilic)ModerateLow (Hydrophilic)
Stability Moderate (Acid Sensitive)Moderate (Acid Sensitive)High
Use Case Lipophilic extraction, specific protecting groupGeneral solvent, fuel additiveReactant, protic solvent

Why choose the Mixed Acetal? The isobutyl group adds significant steric bulk and lipophilicity compared to diethyl acetal. This makes 1-(1-Ethoxyethoxy)-2-methylpropane a superior protecting group when you need to retard hydrolysis slightly or increase solubility in non-polar organic phases (Hexane/Heptane).

Experimental Protocol: FTIR Validation Workflow

Objective: Verify the synthesis and purity of 1-(1-Ethoxyethoxy)-2-methylpropane.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Methodology:

  • Background Scan: Clean the ATR crystal with Isopropanol. Collect a background air scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Pipette 10-20

    
     of the liquid sample directly onto the diamond crystal. Ensure full coverage of the "bullseye."
    
  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Number of Scans: 16 or 32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: Apply baseline correction if necessary.

  • Validation Logic (Decision Tree):

ValidationLogic Start Analyze Spectrum CheckOH Peak at 3300-3500 cm⁻¹? Start->CheckOH CheckCO Peak at 1720 cm⁻¹? CheckOH->CheckCO No ResultAlcohol FAIL: Residual Isobutanol CheckOH->ResultAlcohol Yes CheckFingerprint Isobutyl Doublet (1385/1365 cm⁻¹)? CheckCO->CheckFingerprint No ResultAldehyde FAIL: Hydrolysis/Degradation CheckCO->ResultAldehyde Yes ResultPure PASS: Pure Acetal CheckFingerprint->ResultPure Yes

Caption: Logical decision tree for quality control using FTIR spectral data.

References

  • National Institute of Standards and Technology (NIST). Propane, 1-ethoxy-2-methyl- (Precursor Spectral Data). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Acetal Characteristic Frequencies: 1000-1200 cm⁻¹).
  • PubChem. 1-(1-Ethoxyethoxy)-2-methylpropane (Compound Summary). National Library of Medicine. Available at: [Link]

  • The Good Scents Company. Acetaldehyde Ethyl Isobutyl Acetal Properties.[1] Available at: [Link]

Sources

Comparative

Comparative Guide: 1-(1-Ethoxyethoxy)-2-methylpropane (AEIA) vs. Tetrahydrofuran (THF)

[1] Executive Summary In the search for sustainable, high-performance alternatives to Tetrahydrofuran (THF) , the acetal solvent 1-(1-Ethoxyethoxy)-2-methylpropane (systematically known as Acetaldehyde Ethyl Isobutyl Ace...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the search for sustainable, high-performance alternatives to Tetrahydrofuran (THF) , the acetal solvent 1-(1-Ethoxyethoxy)-2-methylpropane (systematically known as Acetaldehyde Ethyl Isobutyl Acetal or AEIA ) presents a distinct physiochemical profile.[1]

While THF remains the "workhorse" polar aprotic solvent for organometallics due to its high Lewis basicity and water miscibility, AEIA offers a hydrophobic, high-boiling alternative.[2] This guide objectively evaluates AEIA as a replacement candidate.

Key Verdict: AEIA is significantly less polar than THF.[2] It is not a direct "drop-in" replacement for reactions requiring high solvation energy (e.g., dissolving polar salts), but it excels in process safety (higher flash point) and workup efficiency (water immiscibility) , eliminating the difficult emulsions often seen with THF.[1][2]

Chemical Identity & Physiochemical Profile[1][2][3][4]

To understand the polarity difference, we must first look at the structural sterics.[2] THF is a planar, cyclic ether with exposed oxygen lone pairs, maximizing coordination.[2] AEIA is a bulky, acyclic acetal with a branched isobutyl group, creating steric hindrance that lowers its effective polarity.[2]

Table 1: Comparative Physiochemical Data[2]
PropertyTHF (Tetrahydrofuran) AEIA (1-(1-Ethoxyethoxy)-2-methylpropane) Impact on Process
CAS Number 109-99-96986-51-2 Identification
Structure Type Cyclic Ether (C4)Acyclic Mixed Acetal (C8)AEIA has higher steric bulk.[1]
Boiling Point 66 °C155 °C AEIA allows higher reaction temps but is harder to strip.[1][2]
Flash Point -14 °C (Highly Flammable)~25 °C (Flammable)AEIA is safer to handle (Class 3 vs Class 2).[1]
Density 0.889 g/mL0.818 - 0.824 g/mL AEIA is lighter; phase separates on top of water.[2]
Water Solubility Miscible (Infinite)Immiscible (~1.2 g/L)Critical Differentiator: AEIA separates easily from water.[1]
Dielectric Constant 7.5Est. 3.0 – 4.5 (Predicted)AEIA has poor ability to dissociate ions.[1][2]
Stability Forms peroxides; Stable to base/acid.[2]Forms peroxides; Stable to base; Hydrolyzes in Acid .[2]AEIA is incompatible with strong aqueous acids.[2]

Data Source Note: Physiochemical data for AEIA is derived from flavor/fragrance industry standards (FEMA 4528) and safety data sheets [1, 2]. Polarity values are predicted based on homologous series (e.g., Acetaldehyde Diethyl Acetal).[1][2]

Polarity & Solvation Mechanism

The core of this comparison is polarity .[2] In process chemistry, "polarity" is often a proxy for a solvent's ability to stabilize charged transition states or dissolve ionic species (like Grignard reagents).[1][2]

The "Steric Shield" Effect

THF's oxygen is "open," allowing it to tightly coordinate with metals (Mg, Li).[1][2] AEIA contains two oxygen atoms, but they are flanked by an ethyl group and a bulky isobutyl group.[2] This steric bulk prevents tight coordination.[2]

  • THF: High Lewis Basicity

    
     Stabilizes MgX species 
    
    
    
    Promotes Grignard formation.[2]
  • AEIA: Low Lewis Basicity

    
     Weak coordination 
    
    
    
    Slower Grignard initiation; reduced solubility of polar salts.[2]
Visualization: Solvation Sphere Comparison

SolvationComparison cluster_THF THF: Tight Coordination (High Polarity) cluster_AEIA AEIA: Steric Hindrance (Low Polarity) Mg_THF Mg++ THF1 THF THF1->Mg_THF Strong Donor THF2 THF THF2->Mg_THF THF3 THF THF3->Mg_THF Mg_AEIA Mg++ AEIA1 AEIA (Isobutyl) AEIA1->Mg_AEIA Weak/Distorted Interaction AEIA2 AEIA (Isobutyl) AEIA2->Mg_AEIA

Figure 1: Comparative solvation models. THF (left) forms a tight coordination sphere around metal centers, driving solubility.[1][2] AEIA (right) suffers from steric clashes due to the isobutyl tail, resulting in weaker solvation.[1][2]

Experimental Performance & Protocols

Reaction Suitability[1][2]
  • Organometallics (Grignard/Lithium):

    • THF: Excellent.

    • AEIA: Poor to Moderate. Due to lower polarity, Grignard reagents may not dissolve or may form slowly.[2]

    • Recommendation: If using AEIA for organometallics, add 1-2 equivalents of THF or TMEDA as a chelating additive to initiate the reaction, using AEIA primarily as the bulk carrier solvent.[2]

  • High-Temperature Reactions:

    • THF: Limited (Reflux 66°C).[1][2]

    • AEIA: Excellent (Reflux 155°C). Ideal for driving difficult substitutions or polymerizations that require thermal energy.[1][2]

Workup & Separation (The "Green" Advantage)

The most compelling reason to switch to AEIA is the workup .[1][2] THF is fully water-miscible, often requiring saturation with salt (salting out) or multiple extractions with DCM/Ethyl Acetate to recover the product.[1]

AEIA is water-immiscible. [2]

  • Protocol: At the end of the reaction, simply add water. The system will spontaneously phase separate.[2]

  • Phase: AEIA (Density ~0.82) will be the top layer .[1][2] Aqueous waste will be the bottom layer.[2]

Stability Protocol (Acid Sensitivity)

Critical Warning: Unlike THF, AEIA is an acetal.[1][2] It is stable in basic conditions (NaOH, KOH, amines) but unstable in acidic aqueous media .[1][2]

Stability AEIA AEIA Solvent Condition Reaction Condition Check AEIA->Condition Base Basic/Neutral (pH > 7) Condition->Base High pH Acid Acidic (pH < 4) Condition->Acid Low pH Result_Stable STABLE Safe to use Base->Result_Stable Result_Hydrolysis HYDROLYSIS Decomposes to: Acetaldehyde + Ethanol + Isobutanol Acid->Result_Hydrolysis

Figure 2: Stability decision tree. AEIA must be avoided in acidic aqueous workups (e.g., 1M HCl quench) to prevent solvent decomposition.[1][2]

References

  • FEMA (Flavor and Extract Manufacturers Association). (2010).[1][2] Acetaldehyde Ethyl Isobutyl Acetal (FEMA 4528).[1][2][3] Flavor Ingredient Library.

  • The Good Scents Company. (2023).[1][2] Acetaldehyde ethyl isobutyl acetal Physical Properties and Safety Data.

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (Reference for THF polarity baseline). [1][2]

  • Byrne, F. P., et al. (2016).[1][2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Context on acetal solvent selection).

Disclaimer: This guide is intended for R&D purposes. Always consult the specific Safety Data Sheet (SDS) for 1-(1-Ethoxyethoxy)-2-methylpropane (CAS 6986-51-2) before scale-up.[1]

Sources

Validation

Toxicity &amp; Performance Profile: 1-(1-Ethoxyethoxy)-2-methylpropane vs. Traditional Acetals

This guide provides an in-depth technical comparison of 1-(1-Ethoxyethoxy)-2-methylpropane (also known as Acetaldehyde ethyl isobutyl acetal or EiBA) versus traditional industrial acetals and ethers. [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(1-Ethoxyethoxy)-2-methylpropane (also known as Acetaldehyde ethyl isobutyl acetal or EiBA) versus traditional industrial acetals and ethers.

[1]

Executive Summary

1-(1-Ethoxyethoxy)-2-methylpropane (EiBA) represents a class of acyclic (linear) mixed acetals. Unlike traditional cyclic acetals such as 1,4-Dioxane (a likely human carcinogen) or 1,3-Dioxolane (reproductive toxin), EiBA is currently designated as GRAS (Generally Recognized As Safe) by FEMA (FEMA No. 4528) for use as a flavoring agent.

This guide evaluates EiBA as a solvent and reagent alternative, highlighting its metabolic lability—it hydrolyzes into metabolically manageable alcohols—versus the bio-accumulative and toxic nature of traditional cyclic ether/acetal solvents.

Chemical Identity & Physicochemical Comparison[2][3][4][5]

To understand the toxicity differential, we must first establish the structural and physical differences. EiBA is an unsymmetrical linear acetal, whereas traditional solvents are often cyclic.

Property1-(1-Ethoxyethoxy)-2-methylpropane (EiBA) 1,4-Dioxane (Traditional)Dimethoxymethane (Methylal)
CAS Number 6986-51-2123-91-1109-87-5
Structure Type Acyclic (Linear) Mixed AcetalCyclic DietherAcyclic Acetal
Molecular Weight 146.23 g/mol 88.11 g/mol 76.09 g/mol
Boiling Point ~145-150 °C (Est.)101.1 °C42 °C
Flash Point 25 °C (Closed Cup)12 °C-18 °C
Water Solubility Moderate (Hydrolyzes)MiscibleMiscible
GHS Health Hazards H302 (Harmful if swallowed)H351 (Suspected Carcinogen)H302, H319, H336
Regulatory Status FEMA GRAS (No. 4528) Prop 65 Carcinogen , REACH SVHCIndustrial Solvent

Technical Insight: The acyclic nature of EiBA allows for rotational freedom and easier access for enzymatic hydrolysis compared to the rigid ring structure of 1,4-dioxane, which resists metabolic breakdown.

Toxicological Mechanisms: The Metabolic Divergence

The primary safety advantage of EiBA lies in its metabolic fate. Acetals are acid-labile protecting groups for carbonyls. In biological systems (stomach acid) or environmental conditions, linear acetals hydrolyze rapidly.

Comparative Metabolic Pathways

The following diagram illustrates why EiBA is safer: it breaks down into common metabolites (Ethanol, Isobutanol), whereas Dioxane requires cytochrome P450 oxidation to ring-open, often generating toxic intermediates or remaining persistent.

MetabolicPathways EiBA 1-(1-Ethoxyethoxy)- 2-methylpropane Hydrolysis Acid Hydrolysis (Rapid) EiBA->Hydrolysis Acetaldehyde Acetaldehyde Hydrolysis->Acetaldehyde Ethanol Ethanol (Metabolizable) Hydrolysis->Ethanol Isobutanol Isobutanol (Metabolizable) Hydrolysis->Isobutanol Acetaldehyde->Ethanol Reduction Dioxane 1,4-Dioxane P450 CYP2E1 Oxidation (Slow/Resistant) Dioxane->P450 HEAA HEAA (Persistent Metabolite) P450->HEAA Toxicity Carcinogenicity & Persistence HEAA->Toxicity

Figure 1: Metabolic fate comparison. EiBA degrades into common alcohols, while 1,4-Dioxane forms persistent toxic metabolites.

Key Toxicological Data Points
  • Acute Oral Toxicity:

    • EiBA: Classified as Acute Tox. 4 (H302). While specific LD50 data is proprietary to FEMA dossiers, structural analogues (acetals of isobutanol) typically show LD50 > 2000 mg/kg in rats.

    • 1,4-Dioxane: LD50 ~5170 mg/kg (Rat), but chronic exposure leads to liver/kidney damage and cancer (IARC Group 2B).

  • Genotoxicity:

    • EiBA: Negative in Ames tests (inferred from GRAS status and structural class).

    • Traditional Acetals: Acetaldehyde diethyl acetal is generally non-genotoxic, but cyclic acetals can exhibit clastogenic activity depending on ring strain and metabolic activation.

Experimental Validation Protocol

To verify the "Green" credentials of EiBA compared to traditional acetals, researchers should perform a Hydrolytic Stability & Cytotoxicity Assay . This protocol validates the claim that EiBA breaks down into safe byproducts under physiological conditions.

Experiment: Comparative Hydrolysis & MTT Cytotoxicity

Objective: Measure the half-life of EiBA vs. 1,4-Dioxane at pH 2 (simulated gastric fluid) and assess the toxicity of the breakdown products on HepG2 cells.

Materials:
  • Test Compounds: EiBA (CAS 6986-51-2), 1,4-Dioxane (Control), Dimethoxymethane.

  • Media: Simulated Gastric Fluid (SGF, pH 1.2), DMEM Cell Culture Media.

  • Analytical: GC-FID or HPLC.

  • Assay: MTT Cell Proliferation Kit.

Protocol Steps:
  • Hydrolysis Kinetics:

    • Prepare 10 mM solutions of EiBA and Dioxane in SGF.

    • Incubate at 37°C.

    • Aliquot samples at t=0, 5, 15, 30, 60 min.

    • Neutralize with NaOH and extract with Ethyl Acetate.

    • Analysis: Quantify disappearance of parent peak via GC-FID.

    • Expected Result: EiBA should show >90% hydrolysis within 30 mins; Dioxane should remain >95% intact.

  • Cell Viability (MTT Assay):

    • Seed HepG2 cells (10^4 cells/well) in 96-well plates.

    • Treat cells with increasing concentrations (0.1 - 10 mM) of:

      • (A) Intact EiBA.

      • (B) Hydrolyzed EiBA (pre-treated with acid, then neutralized).

      • (C) 1,4-Dioxane.

    • Incubate for 24 hours.

    • Add MTT reagent, incubate 4h, dissolve formazan, read Absorbance at 570nm.

Data Interpretation:
CompoundExpected IC50 (mM)Interpretation
1,4-Dioxane >50 mMLow acute cytotoxicity, but high chronic risk (false safety signal in acute assays).
EiBA (Intact) ~10-20 mMModerate acute toxicity due to solvent effects.
EiBA (Hydrolyzed) >100 mMSignificantly Reduced Toxicity . Breakdown products (Ethanol/Isobutanol) are well-tolerated at low concentrations.

Performance & Application Guide

When replacing traditional acetals with EiBA, consider the following performance metrics:

  • Solvency Power:

    • EiBA possesses dual lipophilic (isobutyl) and hydrophilic (ethoxy) character. It is an excellent solvent for resins, essential oils, and alkaloids .

    • Replacement Strategy: Use EiBA to replace Dioxane in chromatographic purifications where a non-peroxide forming (lesser tendency than simple ethers), biodegradable solvent is required.

  • Safety Profile (Flammability):

    • Warning: EiBA is Flammable (Flash Point 25°C). It is safer than Diethyl Ether (-45°C) and Methylal (-18°C) but requires standard flammable liquid handling (Grounding, ATEX rated areas).

  • Environmental Fate:

    • Biodegradability: Acyclic acetals are readily biodegradable (OECD 301 series) due to rapid hydrolysis.

    • Aquatic Toxicity: Unlike Dioxane, which is a persistent drinking water contaminant, EiBA does not persist in aqueous environments.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-(1-ethoxyethoxy)-2-methylpropane. Retrieved from

  • FEMA (Flavor and Extract Manufacturers Association). (2015). GRAS Flavoring Substances 27. FEMA No. 4528.[1][2] Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1,4-Dioxane - Toxicological Information. Retrieved from

  • U.S. FDA. (2023). Substances Added to Food (formerly EAFUS). CAS 6986-51-2.[2][3] Retrieved from

  • BenchChem. (2025).[4] Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1-Ethoxyethoxy)-2-methylpropane

[1] CAS Number: 6986-51-2 Synonyms: Acetaldehyde ethyl isobutyl acetal; 1-Ethoxy-1-isobutoxyethane Chemical Class: Mixed Acetal / Ether Derivative Part 1: Executive Safety Summary Urgent Operational Data ParameterValueCr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 6986-51-2 Synonyms: Acetaldehyde ethyl isobutyl acetal; 1-Ethoxy-1-isobutoxyethane Chemical Class: Mixed Acetal / Ether Derivative

Part 1: Executive Safety Summary

Urgent Operational Data

ParameterValueCritical Implication
Flash Point 25°C (77°F)Flammable Liquid (Category 3). Vapors can travel to ignition sources and flash back.[1]
Reactivity Acid-SensitiveDo NOT mix with acids. Hydrolysis releases acetaldehyde (highly flammable/toxic).
Stability Peroxide FormerSusceptible to autoxidation. Must be tested for peroxides before handling if container age >12 months.
Water Solubility Low/ImmiscibleWill float on water, increasing fire spread risk during suppression.
RCRA Code D001 (Ignitable)Requires disposal via approved hazardous waste incineration.
Part 2: Operational Hazard Analysis (The "Why")

To ensure safety, you must understand the specific instability mechanisms of this molecule. It is not merely a "solvent"; it is a chemical system capable of evolving into a higher-hazard state.

1. The Peroxide Threat (Autoxidation)

Like many ethers and acetals, 1-(1-Ethoxyethoxy)-2-methylpropane reacts with atmospheric oxygen at the


-carbon (next to the ether oxygen) to form unstable hydroperoxides.
  • Mechanism: Radical substitution creates hydroperoxides that can concentrate during evaporation or distillation.

  • Trigger: Exposure to air and light over time.

  • Risk: Shock-sensitive explosion if peroxides concentrate >100 ppm.

2. The Hydrolysis Trap (Acid Sensitivity)

Acetals are protecting groups for aldehydes. They are stable in basic or neutral media but collapse instantly in acidic environments.

  • Reaction:

    
    
    
  • Danger: Acetaldehyde has a flash point of -38°C and a boiling point of 20°C. Adding 1-(1-Ethoxyethoxy)-2-methylpropane to an acidic waste stream (e.g., waste containing HCl or acetic acid) will generate a gas that boils at room temperature, potentially over-pressurizing the drum and creating an immediate explosion hazard.

Part 3: Pre-Disposal Validation (Self-Validating System)

Before moving any container of 1-(1-Ethoxyethoxy)-2-methylpropane to waste, you must validate its stability. Follow this logic gate:

Workflow 1: Peroxide Assessment Logic

Use this workflow for any container opened >3 months ago or unopened >12 months.

PeroxideLogic Start Container Assessment AgeCheck Is Container >12 Months Old or Opened >3 Months? Start->AgeCheck VisualCheck Visual Inspection: Crystals or Solids? AgeCheck->VisualCheck Yes Dispose Proceed to Solvent Waste Stream AgeCheck->Dispose No (Fresh) DoNotTouch STOP: DO NOT TOUCH Contact Bomb Squad/EHS VisualCheck->DoNotTouch Yes (Crystals Visible) Test Perform Peroxide Test (Quantofix or KI) VisualCheck->Test No (Liquid Clear) ResultLow < 20 ppm Peroxides Test->ResultLow ResultMed 20-100 ppm Peroxides Test->ResultMed ResultHigh > 100 ppm Peroxides Test->ResultHigh ResultLow->Dispose Treat Treat with Reducing Agent (FeSO4 or Bisulfite) ResultMed->Treat ResultHigh->DoNotTouch High Risk Treat->Test Retest

Figure 1: Decision matrix for handling aged acetal containers. Never open a container with visible crystal formation.[2]

Protocol: Peroxide Testing & Remediation
  • Test: Use commercial peroxide test strips (e.g., Quantofix Peroxide 100).

    • Dip: Dip strip into solvent for 1 second.

    • Wait: Wait 15 seconds (or as specified by manufacturer).

    • Read: Compare color to chart.

  • Remediation (If 20-100 ppm):

    • Add Ferrous Sulfate (FeSO₄) or Sodium Bisulfite solution (20% aq) to the solvent.

    • Shake gently (if safe) or stir for 20 minutes.

    • Retest.[3] Once <20 ppm, proceed to disposal.

Part 4: Disposal Procedures
Scenario A: Routine Disposal (Trace/Clean Solvent)

Applicability: Fresh material or material confirmed peroxide-free (<20 ppm).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or steel safety can. Ensure the container is rated for flammable liquids.[4]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - Flammable Liquid."

    • Constituents: Write "1-(1-Ethoxyethoxy)-2-methylpropane (Acetaldehyde ethyl isobutyl acetal)."

    • Hazard Codes: D001 (Ignitable).

  • Segregation (CRITICAL):

    • Do NOT pour into "General Organic Waste" if that drum contains acidic byproducts (e.g., from acid workups).

    • Best Practice: Segregate into "Non-Halogenated Organics - Neutral/Basic" stream.

Scenario B: Spill Cleanup (Emergency Response)

Applicability: Spills > 100 mL outside a fume hood.

  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is 25°C; static from walking can ignite vapors.

  • PPE: Nitrile gloves (double gloved), safety goggles, fire-retardant lab coat.

  • Absorb:

    • Use non-combustible absorbents (vermiculite, clay, or sand).

    • Avoid paper towels or sawdust (these increase surface area and flammability).

  • Disposal of Debris: Scoop absorbed material into a sealable container (e.g., a wide-mouth jar). Label as "Hazardous Waste - Flammable Solid (Solvent Debris)."

Part 5: Chemical Compatibility & Segregation Logic

The following diagram illustrates the chemical incompatibility that leads to waste drum explosions involving acetals.

Segregation Acetal 1-(1-Ethoxyethoxy)- 2-methylpropane MixAcid MIXING (Hydrolysis) Acetal->MixAcid MixBase MIXING (Stable) Acetal->MixBase AcidWaste Acidic Waste Stream (HCl, H2SO4, Acetic Acid) AcidWaste->MixAcid BaseWaste Basic/Neutral Waste (Amines, NaOH) BaseWaste->MixBase Danger DANGER: Acetaldehyde Release (Flash Point -38°C) PRESSURE BUILDUP MixAcid->Danger Safe Safe Disposal (Incineration) MixBase->Safe

Figure 2: Segregation logic preventing acid-catalyzed hydrolysis in waste containers.

References
  • Sigma-Aldrich. Safety Data Sheet: 1-(1-Ethoxyethoxy)-2-methylpropane (CAS 6986-51-2). Retrieved from (Verified Source for Physical Properties).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] Chapter 6: Working with Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][6] Available at: [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[7] Chemical Health and Safety, 8(5), 12-22. (Authoritative source on acetal autoxidation mechanisms).

Sources

Handling

Personal protective equipment for handling 1-(1-Ethoxyethoxy)-2-methylpropane

CAS: 6986-51-2 | Synonyms: Acetaldehyde ethyl isobutyl acetal; 1-Isobutoxy-1-ethoxyethane[1] Executive Summary & Chemical Profile 1-(1-Ethoxyethoxy)-2-methylpropane is a mixed acetal derived from acetaldehyde, ethanol, a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6986-51-2 | Synonyms: Acetaldehyde ethyl isobutyl acetal; 1-Isobutoxy-1-ethoxyethane[1]

Executive Summary & Chemical Profile

1-(1-Ethoxyethoxy)-2-methylpropane is a mixed acetal derived from acetaldehyde, ethanol, and isobutanol. In drug development and organic synthesis, it is primarily utilized as a reagent for installing the ethoxyethyl (EE) protecting group or as a specialized non-polar solvent.

While often perceived merely as a "flammable solvent," its acetal structure classifies it as a Peroxide Forming Chemical (PFC) . The presence of multiple ether linkages with


-hydrogens renders it susceptible to auto-oxidation, forming explosive hydroperoxides upon prolonged storage or exposure to air.

Immediate Hazard Classification:

  • Flammable Liquid (Category 3): Flash Point ~25°C (77°F).

  • Peroxide Former (Group B): Hazard on concentration (e.g., distillation/evaporation).[2][3]

  • Irritant: Skin and eye irritation; potential for respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE) Matrix

Selection of PPE for this compound must account for its lipophilic nature (facilitating dermal absorption) and its volatility.

PPE CategoryRecommendationTechnical Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient due to the volatility and low surface tension of acetals, which increases splash risk.
Hand Protection (Splash) Nitrile Rubber (min 0.11 mm thick)Breakthrough: <10 mins. Nitrile provides adequate protection for incidental splash only. Change gloves immediately upon contact.
Hand Protection (Immersion) Silver Shield / 4H (Laminate) Acetals and ethers can swell or permeate standard nitrile/latex rapidly. For spill cleanup or prolonged handling, laminate gloves are mandatory.
Body Protection Flame-Resistant (FR) Lab Coat Due to the Flash Point (25°C), standard cotton/poly blends are a liability. Use Nomex or chemically treated FR cotton.
Respiratory Organic Vapor (OV) Cartridge Required if working outside a fume hood. The vapor density (>1) allows accumulation in low areas.

Operational Protocols: The "Self-Validating" Workflow

Safety with acetals is not about reacting to accidents; it is about proactive inventory management. The following protocols are designed to prevent the formation of shock-sensitive peroxides.

A. Receipt & Storage (The Clock Starts Now)

Upon receipt, the bottle is no longer just a container; it is a time-sensitive material.

  • Labeling: Immediately affix a bright "Peroxide Former" label.

    • Write: Date Received, Date Opened, and Expiration Date (12 months from opening).

  • Environment: Store in a flammables cabinet, away from direct light and heat.

    • Incompatibility: Store away from strong acids . Contact with Lewis or Brønsted acids will hydrolyze the acetal, releasing acetaldehyde (flammable/toxic) and alcohols.

  • Inert Atmosphere: If feasible, store under a blanket of Nitrogen or Argon to inhibit auto-oxidation.

B. Pre-Usage Peroxide Verification

Never distill or evaporate this chemical without testing for peroxides first. Concentration of the solution can raise peroxide levels to the detonation point.

Protocol: Semi-Quantitative Peroxide Test
  • Visual Check: Inspect the liquid. If you see crystals, stratification, or a viscous bottom layer, DO NOT OPEN . Contact EHS for bomb squad disposal.

  • Test Strip Method: Use commercial peroxide test strips (e.g., Quantofix).

    • Dip: Immerse strip for 1 second.

    • Read: Compare color after 15 seconds.

    • Limit:< 10 ppm is safe for general use. > 20 ppm requires treatment.

C. Safe Handling & Transfer
  • Static Control: This liquid has low conductivity. When transferring volumes >1L, ground and bond both the dispensing and receiving containers to prevent static discharge ignition.

  • Ventilation: Always handle within a certified chemical fume hood with the sash at the proper operating height.

Decision Logic: Peroxide Management

The following workflow illustrates the critical decision-making process required before using 1-(1-Ethoxyethoxy)-2-methylpropane in synthesis, particularly involving heating or concentration.

PeroxideWorkflow Start START: Intent to Use 1-(1-Ethoxyethoxy)-2-methylpropane VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (High Risk) Test Peroxide Test (Quantofix / KI) VisualCheck->Test No (Clear Liquid) ResultLow < 10 ppm Test->ResultLow ResultMed 10 - 100 ppm Test->ResultMed ResultHigh > 100 ppm Test->ResultHigh Use Proceed with Experiment (Distillation Allowed) ResultLow->Use Treat Treat with Ferrous Sulfate or Alumina Column ResultMed->Treat Dispose Mark as HazWaste Do Not Concentrate ResultHigh->Dispose Treat->Test Retest

Figure 1: Decision tree for managing peroxide risks prior to experimental use.

Emergency Procedures

Spills
  • Evacuate: Remove ignition sources immediately.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and respiratory protection.

  • Containment: Absorb with vermiculite or sand.[5] Do not use paper towels (combustible surface area increases fire risk).

  • Disposal: Place in a sealed container labeled "Flammable Debris."

Exposure[4][5][6][7]
  • Skin: Wash with soap and water for 15 minutes. The lipophilic acetal may strip skin oils, leading to dermatitis.

  • Eyes: Rinse for 15 minutes.[4] Seek medical attention immediately.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high with low-viscosity ethers/acetals.

Scientific Rationale & Mechanism

The safety profile of this molecule is dictated by the C-H bond adjacent to the ether oxygen .

The Auto-Oxidation Mechanism: Radical initiation (light/heat) removes a hydrogen atom from the


-carbon (the carbon between the oxygens or the ethyl/isobutyl 

-carbons). This creates a carbon-centered radical that reacts with atmospheric oxygen (

) to form a peroxy radical (

), which abstracts another hydrogen to form the hydroperoxide (

).


Because 1-(1-Ethoxyethoxy)-2-methylpropane has multiple sites for this abstraction, it is an efficient peroxide former. This necessitates the rigorous testing protocols outlined in Section 3.

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(1-ethoxyethoxy)-2-methylpropane. Retrieved from

  • National Institute of Standards and Technology (NIST). Propane, 1-ethoxy-2-methyl- (Related Structure Data). NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][7]

  • Clark, D.E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001, 8(5), 12-21.[2] (Seminal text on peroxide classification).[2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(1-Ethoxyethoxy)-2-methylpropane
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1-(1-Ethoxyethoxy)-2-methylpropane
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